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  • Product: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride
  • CAS: 1427380-74-2

Core Science & Biosynthesis

Foundational

The Chemical and Physical Profiling of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride: A Strategic Building Block in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. Among these, the 1,3-oxazole motif is highly prized for its stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. Among these, the 1,3-oxazole motif is highly prized for its stability, hydrogen-bonding capacity, and presence in numerous biologically active secondary metabolites [1]. 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2) emerges as a highly specialized, pre-activated electrophilic building block. By merging the conformational rigidity of the oxazole core with the extreme reactivity of a sulfonyl chloride warhead, this compound enables the rapid, parallel synthesis of diverse sulfonamide libraries—a critical step in hit-to-lead optimization for antiviral and anticancer agents [2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with this crucial intermediate.

Physicochemical Properties & Structural Causality

Understanding the physical and chemical parameters of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is essential for predicting its behavior in organic synthesis and its ultimate pharmacokinetic contribution to a drug candidate [4].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
IUPAC Name 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chlorideDefines the exact regiochemistry of the substituents.
CAS Registry Number 1427380-74-2Unique identifier for supply chain and database tracking.
Molecular Formula C₁₀H₈ClNO₃SEssential for calculating exact mass in MS workflows.
Monoisotopic Mass 256.99133 DaTarget m/z for LC-MS identification (M+H typically not seen due to reactivity; observed as hydrolysis product or derivative).
Molecular Weight 257.69 g/mol Used for stoichiometric calculations in reaction setup.
Appearance White to pale yellow solidVisual indicator of purity; darkening suggests degradation.
Reactivity Profile Highly moisture-sensitiveRequires anhydrous storage and handling to prevent hydrolysis.
Structural Causality: The "Why" Behind the Molecule

The architecture of this molecule is not accidental; every functional group serves a specific thermodynamic or kinetic purpose:

  • The 2-Methyl Group: The C2 position of an unsubstituted oxazole is highly susceptible to unwanted deprotonation or nucleophilic attack. The methyl group acts as a steric and electronic block, effectively preventing side reactions and directing all reactivity to the sulfonyl chloride.

  • The 5-Phenyl Group: This aromatic ring extends the conjugated π -system of the oxazole, providing thermodynamic stability to the heterocyclic core. In a biological context, it offers a hydrophobic surface ideal for π−π stacking within the binding pockets of target proteins, such as viral DNA polymerases [2].

  • The 4-Sulfonyl Chloride Warhead: Sulfonic acids are poor electrophiles. By converting the moiety to a sulfonyl chloride, the highly electronegative chlorine atom withdraws electron density from the sulfur, rendering it exceptionally susceptible to nucleophilic attack by amines.

Mechanistic Reactivity: The Sulfonylation Pathway

The primary utility of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride lies in its ability to form stable sulfonamide linkages [3]. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.

When an amine is introduced, its lone pair attacks the electrophilic sulfur, forming a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is immediately neutralized by a scavenging base (such as pyridine or triethylamine) to prevent the acidification of the reaction mixture, which would otherwise protonate the incoming amine and halt the reaction.

Mechanism A Sulfonyl Chloride (Electrophile) C Tetrahedral Intermediate (High Energy) A->C Nucleophilic Attack B Amine Nucleophile (e.g., R-NH2) B->C Base Catalyst D Oxazole Sulfonamide (Stable Product) C->D Chloride Elimination

Workflow of nucleophilic substitution at the sulfonyl chloride to form sulfonamides.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for synthesizing a sulfonamide library using 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is designed as a self-validating system .

Protocol: Synthesis of 1,3-Oxazole Sulfonamide Derivatives

This procedure is optimized for parallel synthesis in drug discovery workflows [1].

Reagents & Materials:

  • 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent, 0.1 M)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve the amine (1.2 equiv) in anhydrous DCM under an inert argon atmosphere. Add anhydrous pyridine (2.0 equiv).

    • Causality: Anhydrous conditions are critical because ambient water will compete as a nucleophile, hydrolyzing the sulfonyl chloride into an unreactive sulfonic acid. Pyridine serves a dual purpose: it acts as an acid scavenger for the HCl byproduct and functions as a nucleophilic catalyst.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The formation of the sulfonamide bond is highly exothermic. Cooling the reaction suppresses unwanted side reactions, such as the dimerization of the starting materials or thermal degradation of the oxazole core.

  • Electrophile Addition: Slowly add 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 equiv) dropwise as a solution in DCM.

  • Reaction Evolution & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The starting sulfonyl chloride exhibits a distinct isotopic pattern due to the presence of chlorine (a 3:1 ratio of M and M+2 peaks at m/z ~257 and 259). The successful formation of the sulfonamide is validated by the complete disappearance of this isotopic signature and the emergence of the product mass.

  • Workup & Purification: Dilute the mixture with additional DCM and wash sequentially with 1N aqueous HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The 1N HCl wash is specifically designed to protonate and extract any unreacted amine and the pyridine catalyst into the aqueous layer, ensuring high crude purity of the neutral sulfonamide product.

Applications in Drug Discovery

The strategic incorporation of both the 1,3-oxazole and sulfonamide moieties within a single molecular architecture creates synergistic pharmacological effects. Sulfonamides synthesized from this specific building block have demonstrated potent biological activities. For instance, oxazole sulfonamides have been identified as powerful tubulin polymerization inhibitors, effectively inducing the depolymerization of microtubules in leukemia cell lines [1]. Furthermore, closely related oxazole derivatives have shown high binding affinities to human cytomegalovirus (HCMV) DNA polymerase, acting as promising antiviral agents [2].

Pipeline Step1 Precursor Synthesis (Oxazole Core Formation) Step2 Oxidative Chlorination (Yields Sulfonyl Chloride) Step1->Step2 Step3 Parallel Synthesis (Amine Library Coupling) Step2->Step3 Step4 In Vitro Screening (e.g., Antiviral/Anticancer) Step3->Step4 Step5 Lead Optimization (SAR Analysis) Step4->Step5

Strategic drug discovery pipeline utilizing 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride.

By leveraging the predictable reactivity of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride, medicinal chemists can rapidly generate Structure-Activity Relationship (SAR) data, accelerating the path from initial hit identification to optimized lead compounds.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride Product Data Source: American Elements URL:[Link]

Exploratory

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride: Mechanistic Action and Protocols in Advanced Organic Synthesis

Executive Summary The compound 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2) is a highly specialized, electrophilic building block utilized extensively in modern organic synthesis and medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2) is a highly specialized, electrophilic building block utilized extensively in modern organic synthesis and medicinal chemistry[1]. By combining the metabolically stable, privileged 1,3-oxazole heterocycle with a highly reactive sulfonyl chloride moiety, this reagent enables the rapid, late-stage functionalization of complex molecules. This whitepaper provides an in-depth technical analysis of its structural profiling, its S_N2@S mechanism of action, and self-validating experimental protocols for generating diverse oxazole-sulfonamide libraries.

Structural and Electronic Profiling of the Oxazole Scaffold

The 2-methyl-5-phenyl-1,3-oxazole core serves as an essential bioisostere for amides and esters, offering enhanced resistance to enzymatic hydrolysis in physiological environments. The introduction of the sulfonyl chloride group (-SO₂Cl) at the C4 position fundamentally alters the electronic landscape of the molecule.

The electron-withdrawing nature of the oxazole ring, compounded by the inductive pull of the adjacent phenyl group, significantly increases the electrophilicity of the hexavalent sulfur center. This makes the sulfonyl chloride exceptionally susceptible to nucleophilic attack, positioning it as an ideal reagent for forming robust sulfonamide linkages[2]. However, this heightened reactivity also renders the compound sensitive to hydrolysis, necessitating rigorous anhydrous handling.

Mechanism of Action: Electrophilic Sulfonylation (S_N2@S)

In organic synthesis, the primary mechanism of action for 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is electrophilic sulfonylation. Unlike traditional carbon-centered S_N2 reactions, nucleophilic substitution at the sulfur atom proceeds via an S_N2@S pathway [3].

Causality in the Mechanistic Pathway
  • Nucleophilic Attack: An incoming nucleophile (e.g., a primary or secondary amine) uses its lone pair to attack the electrophilic sulfur atom.

  • Pentacoordinate Intermediate: This attack forms a high-energy, pentacoordinate trigonal bipyramidal transition state. The highly electronegative oxygen atoms of the sulfonyl group stabilize the accumulating negative charge.

  • Leaving Group Expulsion: The intermediate rapidly collapses, expelling the chloride ion (Cl⁻) as a stable leaving group.

  • Proton Transfer & Base Scavenging: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield. Therefore, an auxiliary base—such as N,N-Diisopropylethylamine (DIPEA) or Pyridine—is strictly required to scavenge the acid and drive the equilibrium forward.

Mechanism A 2-Methyl-5-phenyl-1,3-oxazole -4-sulfonyl chloride (Electrophile) C Pentacoordinate Transition State (SN2@S) A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D Oxazole-Sulfonamide Product C->D Chloride Expulsion (-Cl⁻) F Auxiliary Base (e.g., DIPEA) C->F Proton Transfer (-H⁺) E Amine Hydrochloride Salt (Byproduct) F->E Scavenges HCl

Figure 1: SN2@S mechanistic pathway of electrophilic sulfonylation using the oxazole-sulfonyl chloride.

Experimental Protocols & Methodologies

To harness the reactivity of this sulfonyl chloride while mitigating side reactions (such as competitive hydrolysis to the unreactive sulfonic acid), strict adherence to thermal control and anhydrous conditions is required. The following protocol outlines a self-validating system for synthesizing oxazole-sulfonamides.

Protocol: Synthesis of Oxazole-Sulfonamides via Late-Stage Functionalization
  • Step 1: Reagent Solvation. Dissolve 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: Trace moisture rapidly hydrolyzes the sulfonyl chloride. Anhydrous conditions ensure the electrophile remains intact.

  • Step 2: Base Addition. Add DIPEA (2.0–3.0 eq) to the solution.

    • Causality: DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unstable sulfonylammonium intermediates.

  • Step 3: Nucleophilic Addition. Cool the reaction vessel to 0 °C using an ice bath. Add the target amine nucleophile (1.1 eq) dropwise.

    • Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics, preventing thermal runaway and minimizing the formation of bis-sulfonamide byproducts.

  • Step 4: Reaction Propagation & Validation. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–12 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) or LC-MS. The complete disappearance of the high-Rf sulfonyl chloride starting material validates the reaction's completion.

  • Step 5: Aqueous Workup. Quench the reaction with water. Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: 1N HCl removes excess unreacted amine and DIPEA. NaHCO₃ neutralizes residual acid. This partitions all impurities into the aqueous phase, leaving the neutral sulfonamide product in the organic layer.

  • Step 6: Isolation. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Step1 Step 1: Reagent Solvation Dissolve Sulfonyl Chloride in anhydrous DCM/THF under N2 Step2 Step 2: Base Addition Add DIPEA (2.0-3.0 eq) or Pyridine to scavenge HCl Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition of Amine at 0°C to control exotherm Step2->Step3 Step4 Step 4: Reaction Propagation Warm to RT, stir for 2-12 hours (Monitor via TLC/LCMS) Step3->Step4 Step5 Step 5: Aqueous Workup Quench with H2O, wash with 1N HCl, NaHCO3, and Brine Step4->Step5 Step6 Step 6: Isolation & Purification Dry over MgSO4, concentrate, Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of oxazole-sulfonamide libraries.

Quantitative Reaction Profiles

The reactivity profile of 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is highly dependent on the steric and electronic parameters of the incoming nucleophile. Table 1 summarizes the optimized conditions and expected yields across different nucleophile classes.

Table 1: Reaction Parameters and Quantitative Yields for Oxazole Sulfonylation

Nucleophile ClassRepresentative ReagentCatalyst / BaseSolvent SystemTemp ProfileTimeTypical Yield
Primary Aliphatic Amine BenzylamineDIPEA (2.0 eq)Anhydrous DCM0 °C → RT2–4 h85–95%
Secondary Cyclic Amine PiperidineTEA (2.0 eq)THF or DioxaneRT → 60 °C4–8 h80–90%
Aryl Amine (Aniline) 4-FluoroanilinePyridine (Solvent)PyridineRT → 80 °C12–24 h65–80%
Primary Alcohol EthanolEt₃N + DMAP (0.1 eq)Anhydrous DCM0 °C → RT4–12 h70–85%

Note: Aryl amines exhibit reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring, necessitating harsher conditions (pyridine solvent, elevated temperatures).

Applications in Medicinal Chemistry

The sulfonamides generated from 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride are of paramount interest in drug discovery. The oxazole-sulfonamide structural motif is a proven pharmacophore in several therapeutic areas:

  • Antiviral Agents: Derivatives of oxazole-4-sulfonyl chlorides have been extensively evaluated as potential antiviral agents. Specifically, they have demonstrated efficacy against Human Cytomegalovirus (HCMV) by acting as inhibitors of the viral DNA polymerase[4].

  • Antimicrobial Compounds: Related 5-phenyl-1,3-oxazole sulfonamide constructs have shown potent antimicrobial properties against Gram-positive bacterial strains and fungal pathogens such as Candida albicans[5].

By utilizing 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride, researchers can rapidly generate diverse, high-purity chemical libraries to probe structure-activity relationships (SAR) and accelerate the discovery of novel therapeutics.

References

  • American Elements. "2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride." American Elements Product Catalog. 1

  • Reaction Chemistry & Engineering. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism." Royal Society of Chemistry. 3

  • Angewandte Chemie International Edition. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." National Institutes of Health (NIH). 2

  • European Journal of Medicinal Chemistry. "Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus." National Institutes of Health (NIH) / PMC. 4

  • Molecules. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." National Institutes of Health (NIH) / PMC. 5

Sources

Foundational

Solubility and Kinetic Stability Profile of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride in Polar Aprotic Solvents

Executive Summary In modern drug discovery, heteroaromatic sulfonyl chlorides are indispensable building blocks for the generation of sulfonamide-based libraries[1]. Among these, 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, heteroaromatic sulfonyl chlorides are indispensable building blocks for the generation of sulfonamide-based libraries[1]. Among these, 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2) is highly valued for imparting the favorable physicochemical properties of the oxazole core into drug candidates.

However, the electron-withdrawing nature of the oxazole ring significantly enhances the electrophilicity of the sulfonyl group[2]. When handling this compound, researchers frequently conflate thermodynamic solubility with kinetic stability. While polar aprotic solvents easily dissolve this compound, certain solvents actively degrade it. This whitepaper establishes the causality behind solvent-induced degradation and provides self-validating protocols for the safe, high-yielding application of this reagent.

The Causality of Solvent-Substrate Interactions

When designing a high-throughput library or a scale-up route, solvent selection dictates the kinetic survival of the electrophile. Heteroaromatic sulfonyl chlorides are prone to several decomposition pathways, including formal SO₂ extrusion and rapid hydrolysis by trace water[3],[4].

The DMSO Hazard: Nucleophilic Degradation

Dimethyl Sulfoxide (DMSO) is the default solvent for high-throughput screening stock solutions due to its exceptional solvating power. However, dissolving 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride in DMSO is a critical process error.

The Mechanism: DMSO is not an inert spectator. The sulfinyl oxygen of DMSO is highly nucleophilic and readily attacks the intensely electrophilic sulfur center of the sulfonyl chloride[5]. This attack generates a highly unstable sulfoxonium intermediate (analogous to intermediates in Swern or Kornblum oxidations). The collapse of this intermediate is highly exothermic. On a small scale, this leads to complete degradation of the building block; on a larger scale, it can trigger severe thermal runaway and potential explosions[6].

DMSO_Degradation A Oxazole Sulfonyl Chloride (Electrophile) C Sulfoxonium Intermediate [R-SO2-O-S+(Me)2] Cl- A->C Nucleophilic Attack B DMSO (Nucleophile) B->C D Thermal Runaway (Decomposition) C->D Unstable Collapse

Figure 1: Nucleophilic attack of DMSO on sulfonyl chlorides causing exothermic decomposition.

The DMF Challenge: Thermal Instability

N,N-Dimethylformamide (DMF) presents a secondary risk. While generally stable at sub-zero temperatures, heating a solution of heteroaromatic sulfonyl chloride in DMF leads to the formation of Vilsmeier-Haack-type amidinium adducts. This side reaction consumes the electrophile and generates difficult-to-remove dimethylamide impurities.

The Optimal Environment: Ethereal and Nitrile Solvents

To maximize the half-life of the electrophile, non-nucleophilic polar aprotic solvents such as Tetrahydrofuran (THF) , Acetonitrile (MeCN) , or Dichloromethane (DCM) must be utilized[3]. These solvents provide the necessary dielectric constant to stabilize the polar transition states during sulfonamide coupling without participating in nucleophilic side reactions.

Solubility and Stability Matrix

The following table summarizes the quantitative and qualitative data regarding the behavior of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride in common polar aprotic solvents.

SolventThermodynamic SolubilityKinetic StabilityMechanistic Interaction / CausalityRecommendation
DMSO High (>100 mg/mL)Very Low Nucleophilic attack by sulfinyl oxygen; forms unstable sulfoxonium[6].DO NOT USE
DMF High (>100 mg/mL)ModerateForms Vilsmeier-Haack adducts at elevated temperatures.Use with caution (<0 °C)
MeCN High (~80 mg/mL)HighNon-nucleophilic; stabilizes polar transition states during coupling.Optimal
THF High (>100 mg/mL)HighNon-nucleophilic; excellent for low-temperature parallel synthesis[3].Optimal
DCM Moderate (~50 mg/mL)HighInert halogenated solvent; ideal for biphasic or anhydrous workflows.Highly Recommended

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, synthetic methodologies must be self-validating. The following protocol for sulfonamide synthesis incorporates In-Process Controls (IPCs) to confirm the integrity of the highly reactive oxazole-4-sulfonyl chloride before proceeding to workup.

Protocol: Anhydrous Sulfonamide Coupling Workflow

Step 1: System Preparation (Moisture Exclusion)

  • Action: Flame-dry a 20 mL reaction vial and purge continuously with dry N₂.

  • Causality: Five-membered heterocyclic sulfonyl chlorides are exceptionally susceptible to hydrolysis by trace atmospheric moisture, which irreversibly converts them to unreactive sulfonic acids[4].

Step 2: Electrophile Dissolution

  • Action: Dissolve 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 eq, 1.0 mmol) in anhydrous THF or MeCN (10 mL, 0.1 M) and cool to 0 °C.

  • Causality: Low temperatures suppress spontaneous SO₂ extrusion pathways and minimize the kinetic energy available for side reactions[3].

Step 3: Nucleophile Addition

  • Action: Add the target amine (1.05 eq) dropwise over 5 minutes.

  • Causality: The slight stoichiometric excess ensures complete consumption of the electrophile. Dropwise addition manages the exothermic nucleophilic attack, preventing localized heating[2].

Step 4: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Unlike pyridine or DMAP, it acts strictly as an acid scavenger (neutralizing the HCl byproduct) without forming reactive sulfonylammonium intermediates that can precipitate or degrade.

Step 5: IPC Self-Validation

  • Action: After 30 minutes of stirring at room temperature, quench a 5 µL aliquot in 1 mL of wet MeCN and analyze via LC-MS.

  • Causality: This is the critical self-validation step. The absence of the sulfonic acid mass (hydrolysis product) and the dominant presence of the target sulfonamide mass validates the anhydrous integrity of the setup and the success of the coupling.

Step 6: Workup

  • Action: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M aqueous HCl (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Causality: The acidic wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer, leaving the highly pure, neutral sulfonamide in the organic phase.

Synthesis_Workflow S1 1. Dissolve in anhydrous THF/MeCN at 0 °C S2 2. Add amine (1.05 eq) dropwise to control exotherm S1->S2 S3 3. Add DIPEA (2.0 eq) (Non-nucleophilic base) S2->S3 S4 4. Warm to RT & sample for LC-MS (IPC Validation) S3->S4 S5 5. Aqueous extraction (Remove salts & amine) S4->S5

Figure 2: Self-validating step-by-step workflow for sulfonamide synthesis in safe solvents.

Conclusion

The successful utilization of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride requires a paradigm shift from viewing solvents merely as dissolving agents to recognizing them as active reaction parameters. By strictly avoiding nucleophilic aprotic solvents like DMSO and employing rigorous anhydrous techniques in ethereal or nitrile solvents, researchers can eliminate degradation pathways, prevent safety hazards, and achieve near-quantitative yields in sulfonamide library synthesis.

Sources

Exploratory

Technical Guide: Long-Term Storage and Stability of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

Executive Summary In modern drug discovery and parallel synthesis, heteroaromatic sulfonyl chlorides are indispensable electrophiles for generating sulfonamide libraries. However, compounds such as 2-Methyl-5-phenyl-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and parallel synthesis, heteroaromatic sulfonyl chlorides are indispensable electrophiles for generating sulfonamide libraries. However, compounds such as 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride are notoriously unstable under ambient conditions. This whitepaper provides an in-depth analysis of the degradation mechanisms inherent to electron-deficient heteroaryl sulfonyl chlorides and establishes field-proven, self-validating protocols for their long-term storage, handling, and stabilization.

Physicochemical Profile

Understanding the baseline properties of the reagent is critical for predicting its behavior under various environmental stresses.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride
CAS Registry Number 1427380-74-2[1]
Molecular Formula C₁₀H₈ClNO₃S[1]
Molecular Weight 257.69 g/mol
Physical Appearance Solid / Powder[1]
Electrophilic Center Highly reactive S(VI) sulfonyl core

Mechanisms of Degradation

The instability of 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is driven by two primary thermodynamic pathways: moisture-driven hydrolysis and thermal sulfur dioxide (SO₂) extrusion.

  • Hydrolysis: The electron-withdrawing nature of the oxazole ring highly activates the sulfonyl chloride towards nucleophilic attack. Exposure to ambient atmospheric moisture results in rapid hydrolysis, yielding the corresponding sulfonic acid and hydrochloric acid (HCl)[2]. The generated HCl can autocatalytically degrade the oxazole ring.

  • Thermal SO₂ Extrusion: Heteroaromatic sulfonyl chlorides are prone to thermal decomposition. At elevated temperatures, the compound undergoes SO₂ extrusion to form the thermodynamically stable 4-chloro-2-methyl-5-phenyloxazole[3].

degradation_pathways cluster_0 A 2-Methyl-5-phenyl-1,3-oxazole- 4-sulfonyl chloride B Hydrolysis Pathway A->B H₂O Exposure (Ambient Moisture) C Thermal SO₂ Extrusion A->C Temp > 25°C (Thermal Stress) D Sulfonic Acid + HCl (Loss of Electrophilicity) B->D Rapid E 4-Chloro-2-methyl-5-phenyloxazole + SO₂ (Gas) C->E Gradual

Fig 1. Primary degradation pathways of heteroaryl sulfonyl chlorides.

Long-Term Storage & Handling Protocols

To arrest both hydrolysis and thermal extrusion, storage must strictly control temperature and atmospheric composition. Storing sulfonyl chlorides under an inert Argon atmosphere at -20 °C has been shown to prevent hydrolysis for over 8 months[4].

Step-by-Step Methodology: Anhydrous Aliquoting and Storage

Causality Principle: Repeatedly opening a bulk container introduces trace moisture. By aliquoting the reagent, you limit ambient exposure and prevent freeze-thaw condensation cycles.

  • Glovebox Preparation: Transfer the sealed commercial bottle into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Dispense the bulk powder into single-use, amber glass vials. Amber glass prevents photolytic degradation.

  • Sealing: Cap the vials with PTFE-lined silicone septa. Wrap the caps tightly with PTFE tape to create a secondary physical moisture barrier.

  • Secondary Containment: Place the sealed vials into a secondary desiccator jar containing active indicating Drierite (calcium sulfate).

    • Self-Validation: The indicating Drierite serves as a visual validation system. A color change from blue to pink immediately flags that the moisture barrier has been compromised.

  • Cold Storage: Transfer the secondary container to a -20 °C freezer[4].

  • Retrieval & Equilibration (Critical): Before use, remove the secondary container from the freezer and allow it to equilibrate to ambient room temperature for at least 60 minutes.

    • Causality: Opening a cold vial drops the local air temperature below the dew point, causing immediate condensation of atmospheric moisture onto the reagent, leading to instant hydrolysis[2].

storage_workflow S1 Glovebox Aliquoting (Ar/N₂) S2 Seal in Amber Vials (PTFE Septa) S1->S2 S3 Secondary Desiccator (Silica Gel) S2->S3 S4 Long-Term Storage (-20°C) S3->S4 S5 Equilibrate to RT Before Opening S4->S5

Fig 2. Standardized anhydrous workflow for handling and long-term storage.

Advanced Stabilization Strategies: Bench-Stable Surrogates

If ultra-low temperature storage is unavailable, or if the reagent must be used in high-throughput parallel synthesis on the benchtop, the unstable sulfonyl chloride can be converted into a bench-stable surrogate.

Recent literature demonstrates that converting heteroaryl sulfonyl chlorides into sulfonyl fluorides [5] or 2,4,6-trichlorophenyl (TCP) sulfonate esters [6][7] completely arrests thermal SO₂ extrusion while maintaining electrophilic reactivity toward amines.

Table 2: Comparative Stability of Sulfonyl Electrophiles

Electrophile TypeBench Stability (RT)Long-Term StorageReactivity Profile with Amines
Sulfonyl Chloride Poor (Hours to Days)-20 °C, ArgonVery High (Requires base, 0 °C)
Sulfonyl Fluoride Excellent (Months)2-8 °C, Ambient AtmModerate (Requires heating or DBU)
TCP Sulfonate Ester Excellent (Months)Room TemperatureHigh (Mild heating or LHMDS)
Step-by-Step Methodology: Synthesis of a Bench-Stable TCP Sulfonate Surrogate

Causality Principle: The TCP ester is sterically hindered and less susceptible to hydrolysis than the chloride, yet the electron-withdrawing nature of the three chlorine atoms on the phenol ring makes it an excellent leaving group during sulfonamide synthesis[7].

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, dissolve 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2,4,6-trichlorophenol (1.05 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Dropwise add anhydrous triethylamine (1.2 eq).

    • Causality: Triethylamine neutralizes the generated HCl, preventing acid-catalyzed degradation of the oxazole ring and driving the esterification forward.

  • Validation via Visual Cue: The immediate formation of a white precipitate (triethylammonium chloride) validates the progression of the esterification.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Storage: Purify the stable TCP sulfonate ester via silica gel flash chromatography. The resulting powder can be safely stored at room temperature for months without decomposition[6][7].

References

  • Title: 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride | Source: American Elements | URL:1

  • Title: β-Isovalerolactam-N-sulfonyl chloride | Source: Organic Syntheses | URL: 2

  • Title: Sulfonylation of RNA 2′-OH groups | Source: NIH PMC / ACS Central Science | URL: 4

  • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Source: NIH PMC | URL: 6

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Source: ResearchGate | URL: 3

  • Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | Source: American Chemical Society | URL: 5

  • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Source: Organic Letters - ACS Publications | URL:7

Sources

Foundational

Mass spectrometry fragmentation patterns of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns for the novel heterocyclic compound, 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. As direct experimental data for this specific molecule is not widely available, this document synthesizes foundational principles of mass spectrometry with established fragmentation behaviors of its constituent functional groups—aromatic sulfonyl chlorides and phenyl-substituted oxazoles. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI-MS) and soft-ionization tandem mass spectrometry (ESI-MS/MS) conditions. The insights herein serve as a predictive framework for researchers in compound identification, structural elucidation, and impurity profiling during synthetic and drug development processes.

Introduction and Molecular Overview

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is a complex heterocyclic compound featuring a substituted oxazole core. Such structures are of significant interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such synthesized molecules. Understanding its fragmentation behavior is critical for interpreting mass spectra accurately, whether for reaction monitoring, quality control, or metabolic studies.

Molecular Structure:

  • Chemical Formula: C₁₀H₈ClNO₃S[1][2]

  • Monoisotopic Mass: 256.99133 Da[1]

  • SMILES: CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)Cl[1]

  • InChI Key: ROODCHXNTOMKDI-UHFFFAOYSA-N[1]

The structure contains several key features that will dictate its fragmentation: a labile sulfonyl chloride group, a relatively stable phenyl ring, and a methyl-substituted oxazole ring system. The most probable sites for initial cleavage are the C-S and S-Cl bonds, which are weaker than the bonds comprising the aromatic and heterocyclic rings.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns. The resulting spectrum provides a structural "fingerprint" of the molecule. The initial event is the formation of a molecular ion (M⁺•) by the loss of an electron.

The proposed EI fragmentation cascade for 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is driven by the stability of the resulting fragments and the lability of the sulfonyl chloride moiety.

Primary Fragmentation Pathways:

  • Loss of Chlorine Radical (•Cl): The S-Cl bond is one of the weakest in the molecule, making the loss of a chlorine radical (35/37 Da) a highly favorable initial fragmentation step. This leads to the formation of a stable sulfonyl cation.

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation for many aromatic sulfonyl compounds is the expulsion of a neutral SO₂ molecule (64 Da).[3][4][5] This often occurs via rearrangement and results in a direct C-C bond formation if it happens from the molecular ion, or it can occur after initial loss of Cl.

  • Cleavage of the C-S Bond: The bond connecting the oxazole ring to the sulfur atom can cleave, resulting in the loss of the •SO₂Cl radical (99/101 Da). This would leave a stable, positively charged oxazole ring fragment.

  • Oxazole Ring Fragmentation: The oxazole ring itself is subject to cleavage, typically following initial fragmentation events. Based on studies of substituted oxazoles, characteristic losses include carbon monoxide (CO, 28 Da) and acetonitrile (CH₃CN, 41 Da) through ring-opening and rearrangement mechanisms.[6] The presence of the phenyl group often promotes the formation of a benzoyl cation ([C₆H₅CO]⁺, m/z 105).[6]

Table 1: Predicted Key Fragment Ions in EI-MS
Predicted m/zProposed Structure/FormulaNeutral LossRationale
257/259[C₁₀H₈ClNO₃S]⁺•-Molecular Ion (M⁺•)
222/224[C₁₀H₈NO₃S]⁺•ClCleavage of the weak S-Cl bond.
193/195[C₁₀H₈ClNS]⁺•SO₂Characteristic loss from sulfonyl compounds.[3][4]
158[C₁₀H₈NO]⁺•SO₂ClCleavage of the C-S bond.
105[C₇H₅O]⁺C₃H₃N + •SO₂ClFormation of the stable benzoyl cation.
77[C₆H₅]⁺C₄H₃NO₃SClPhenyl cation from further fragmentation.
Diagram 1: Proposed EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• m/z 257/259 F1 [M - Cl]⁺ m/z 222 M->F1 - •Cl F2 [M - SO₂]⁺• m/z 193/195 M->F2 - SO₂ F3 [M - SO₂Cl]⁺ m/z 158 M->F3 - •SO₂Cl F4 [C₇H₅O]⁺ m/z 105 F3->F4 - CH₃CN F5 [C₆H₅]⁺ m/z 77 F4->F5 - CO

Caption: Key fragmentation routes under high-energy Electron Ionization (EI).

Predicted Fragmentation under ESI-MS/MS

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation is less energetic than EI and often reveals more specific, predictable pathways.

For 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride, the protonated molecule [M+H]⁺ is expected at m/z 258.0.[1]

Primary Fragmentation Pathways (CID of [M+H]⁺):

  • Dominant Loss of Sulfur Dioxide (SO₂): The most anticipated fragmentation pathway for the protonated precursor is the neutral loss of SO₂ (64 Da). This is a well-documented and highly characteristic fragmentation for protonated aromatic sulfonamides and related structures, often occurring via intramolecular rearrangement.[3][4] This pathway is diagnostically significant.

  • Loss of Hydrochloric Acid (HCl): The loss of a stable neutral molecule like HCl (36 Da) is another plausible pathway from the protonated precursor.

  • Loss of the Entire Sulfonyl Group: Cleavage of the C-S bond could lead to the loss of sulfonyl chloride as HSO₂Cl, though loss of SO₂ is generally more favorable.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺
Precursor m/zPredicted Fragment m/zProposed Structure/FormulaNeutral LossRationale
258.0258.0[C₁₀H₉ClNO₃S]⁺-Protonated Molecule [M+H]⁺
258.0194.0[C₁₀H₉ClNS]⁺SO₂Dominant, characteristic loss for sulfonyl compounds.[3][4]
258.0222.0[C₁₀H₈NO₃S]⁺HClLoss of a stable neutral molecule.
194.0159.0[C₁₀H₈NO]⁺Cl• + H•Subsequent fragmentation after SO₂ loss.
Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M_H [M+H]⁺ m/z 258.0 Frag1 [M+H - SO₂]⁺ m/z 194.0 M_H->Frag1 - SO₂ (64 Da) Frag2 [M+H - HCl]⁺ m/z 222.0 M_H->Frag2 - HCl (36 Da) Frag3 [C₁₀H₈NO]⁺ m/z 159.0 Frag1->Frag3 - Cl•, H•

Caption: Primary fragmentation pathways in ESI-MS/MS via CID.

Experimental Protocols

To validate these predictions, the following protocols are recommended for acquiring high-quality mass spectra.

Protocol 1: GC-EI-MS Analysis

This method is suitable for a thermally stable and relatively volatile compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Injector: Split/Splitless, set to 250 °C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full Scan mode.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for confirming molecular weight and obtaining specific fragmentation data via CID.

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • LC-MS System: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Positive ESI-MS/MS):

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 (Full Scan): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 258.0.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 258.0 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is predicted to be dominated by the chemistry of its sulfonyl chloride group. Under high-energy EI-MS, expect to see fragments corresponding to the loss of •Cl, SO₂, and the entire •SO₂Cl group, followed by cleavages of the oxazole ring. Under soft-ionization ESI-MS/MS, the most diagnostically significant fragmentation of the protonated molecule ([M+H]⁺) will be the characteristic neutral loss of SO₂ (64 Da). These predictive pathways provide a robust framework for the identification and structural confirmation of this molecule and related analogues in complex analytical settings.

References

  • Selva, A., & Vago, L. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]

  • Jamoulle, J. C., & Lapière, C. L. (1979). Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 1234-1237. [Link]

  • Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 681-692. [Link]

  • de Souza, M. V. N., d'Oca, C. R. M., & da Cunha, E. F. F. (2016). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71668607, 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. PubChem. [Link]

  • Bowie, J. H. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 841-855. [Link]

  • El-Hefnawy, M. M., & Al-Omar, M. A. (2014). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Garmshausen, Y., et al. (2013). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. Journal of the American Society for Mass Spectrometry, 24(12), 1931-1941. [Link]

  • Ceraulo, L., et al. (2018). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. ResearchGate. [Link]

  • Henion, J. D., & Covey, T. R. (1992). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 3(3), 139-149. [Link]

  • Song, W., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(1), 277-289. [Link]

  • Li, Y., et al. (2019). Ultra-low current electrospray ionization of chloroform solution for the analysis of perfluorinated sulfonic acids. Rapid Communications in Mass Spectrometry, 33(14), 1205-1211. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • Pradeep, T., et al. (2005). Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. The Journal of Chemical Physics, 122(4), 044301. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Aromatic N-Acyl Sulfonamides. NIST. [Link]

  • Brown, D. J., & Ghosh, P. B. (1969). The spectra, ionization, and deuteriation of oxazoles and related compounds. Journal of the Chemical Society B: Physical Organic, 270-276. [Link]

  • Liu, Z., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4), 1339-1344. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16767344, 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride. PubChem. [Link]

  • Piotrowska-Kempisty, A., et al. (2024). Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evaluation. Molecules, 29(8), 1794. [Link]

  • Yaremenko, F. G., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1119. [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2024). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12547675, 2-Methyl-1,3-oxazole. PubChem. [Link]

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Protocols & Analytical Methods

Method

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride as a building block in drug discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacodynamics and pharmacokinetics. 2-Methyl-5-phenyl-1,3-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacodynamics and pharmacokinetics. 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2) has emerged as a highly versatile electrophilic scaffold[1].

The molecular architecture of this building block offers a unique triad of pharmacological advantages:

  • The 1,3-Oxazole Core: Confers metabolic stability, acts as a bioisostere for amides and esters, and provides critical hydrogen-bond acceptor capabilities (via the nitrogen and oxygen atoms) for target engagement[2].

  • The 5-Phenyl Substitution: Enhances lipophilicity and enables π−π stacking interactions within hydrophobic binding pockets of target proteins, such as tubulin or viral DNA polymerases[3].

  • The Sulfonyl Chloride Moiety: Acts as a highly reactive electrophilic center, allowing for rapid, divergent synthesis of sulfonamides, sulfonate esters, and sulfonyl fluorides[4].

Quantitative Physicochemical Profile

To facilitate rational drug design, the fundamental physicochemical properties of this building block are summarized below[1][5].

Table 1: Physicochemical Properties of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

PropertyValueStructural Implication
Molecular Formula C₁₀H₈ClNO₃SDefines baseline molecular weight contribution.
Molecular Weight 257.69 g/mol Leaves ample MW "budget" (<500 Da) for lead optimization (Lipinski's Rule of 5).
PubChem CID 71668607Unique identifier for structural database querying.
Reactivity Profile High (Electrophile)Susceptible to nucleophilic attack; requires anhydrous storage.
Hydrogen Bond Acceptors 4 (N, O, S=O)High potential for kinase/polymerase hinge-binding interactions.

Key Applications in Medicinal Chemistry

Antiviral Agents (HCMV DNA Polymerase Inhibitors)

Derivatives of oxazole-4-sulfonyl chlorides have been extensively utilized in the development of antiviral agents, particularly against Human Cytomegalovirus (HCMV). By reacting the sulfonyl chloride with various substituted piperidines or amines, researchers have generated sulfonamide libraries that effectively inhibit HCMV DNA polymerase. The oxazole core positions the sulfonamide group to interact with critical residues (e.g., Asp134, Arg137) in the viral enzyme's active site, yielding potent antiviral efficacy[3][6].

Anticancer Therapeutics (Tubulin Polymerization Inhibitors)

The sulfonamide functional group is a ubiquitous motif in oncology. 1,3-Oxazole sulfonamides synthesized from this building block have demonstrated profound anticancer activity by acting as tubulin polymerization inhibitors. These compounds bind effectively to tubulin, inducing the depolymerization of microtubules within leukemia and solid tumor cell lines, often achieving Growth Inhibition 50% ( GI50​ ) values in the low nanomolar range[2][7].

Targeted Covalent Inhibitors (SuFEx Warheads)

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs). By converting the sulfonyl chloride into an oxazolyl sulfonyl fluoride, the molecule becomes a stable "warhead" that resists aqueous hydrolysis but selectively reacts with specific nucleophilic amino acid residues (Tyr, Lys, His) upon binding to a protein target[8].

Synthetic Workflow & Divergent Pathways

The following diagram illustrates the divergent synthetic utility of 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride in generating distinct classes of pharmacophores.

G SM 2-Methyl-5-phenyl-1,3-oxazole- 4-sulfonyl chloride Amine 1° or 2° Amines (Pyridine, CHCl3, 0°C) SM->Amine KF KF, 18-Crown-6 (MeCN, RT) SM->KF Alcohol Alcohols / Phenols (TEA, DCM, RT) SM->Alcohol Sulfonamide 1,3-Oxazole Sulfonamides (Tubulin / HCMV Inhibitors) Amine->Sulfonamide SuFEx Sulfonyl Fluoride Warheads (Targeted Covalent Inhibitors) KF->SuFEx Ester Sulfonate Esters (Prodrugs / Intermediates) Alcohol->Ester

Divergent synthetic applications of the oxazole-4-sulfonyl chloride building block.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to not only provide the "how" but the "why" behind synthetic methodologies. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol A: Synthesis of 1,3-Oxazole Sulfonamides

This protocol is optimized for the synthesis of tubulin polymerization inhibitors and antiviral screening libraries[2][3].

Reagents:

  • 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Chloroform ( CHCl3​ ) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous CHCl3​ (0.2 M relative to the amine) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Maintaining 0 °C during the addition phase is critical to suppress the competitive hydrolysis of the highly reactive sulfonyl chloride by adventitious moisture and to control the exothermic nature of the sulfonylation.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of CHCl3​ and add it dropwise to the amine solution over 15 minutes.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction[2].

  • Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS. The complete consumption of the amine precursor confirms the reaction endpoint.

  • Quenching & Workup: Dilute the mixture with additional CHCl3​ and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO3​ , and brine.

    • Causality: The 1M HCl wash selectively partitions unreacted pyridine and basic impurities into the aqueous layer, ensuring the organic phase contains high-purity sulfonamide.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) or recrystallization.

Protocol B: Hal-Ex Conversion to SuFEx Warheads

This protocol converts the sulfonyl chloride into an oxazolyl sulfonyl fluoride for use in chemical biology and covalent drug discovery[8].

Reagents:

  • 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 equiv)

  • Potassium Fluoride (KF, spray-dried, 3.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, suspend spray-dried KF (3.0 equiv) and 18-crown-6 (0.1 equiv) in anhydrous MeCN.

    • Causality: 18-crown-6 strongly chelates the potassium cation. This solubilizes the salt and leaves a "naked," highly nucleophilic fluoride anion, drastically accelerating the Halogen-Exchange (Hal-Ex) reaction.

  • Reaction: Add the sulfonyl chloride (1.0 equiv) in one portion at room temperature. Stir vigorously for 4–6 hours.

  • Monitoring & Isolation: Monitor by LC-MS (looking for the mass shift from -Cl to -F). Once complete, filter the suspension through a pad of Celite to remove insoluble potassium salts.

  • Purification: Concentrate the filtrate and purify via short-path silica gel chromatography to yield the stable oxazolyl sulfonyl fluoride warhead.

Quantitative Reaction Profiles

Table 2: Comparative Reaction Profiles & Biological Outcomes

Target DerivativeSynthetic ProtocolAvg. Yield (%)Primary Biological TargetTypical Potency Range
Alkyl Sulfonamides Protocol A (Pyridine/0°C)75 - 90%Tubulin Polymerization GI50​ : 40 - 200 nM[2]
Aryl Sulfonamides Protocol A (Pyridine/0°C)65 - 85%HCMV DNA Polymerase IC50​ : 1 - 10 µM[6]
Sulfonyl Fluorides Protocol B (KF/18-Crown-6)80 - 95%Covalent Kinase InhibitionTarget-dependent[8]

References

  • American Elements. "2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride." American Elements Chemical Catalog. Available at:[Link]

  • PubChem. "2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CID 71668607)." National Center for Biotechnology Information. Available at:[Link]

  • Kovalishyn, V. V., et al. (2023). "Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus." SAR and QSAR in Environmental Research, 34(7). Available at:[Link]

  • Stockwell, B. R., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." ACS Medicinal Chemistry Letters, 12(6), 925-931. Available at:[Link]

  • Qin, H., et al. (2020). "Clickable Transformation of Nitriles (RCN) to Oxazolyl Sulfonyl Fluoride Warheads." Organic Letters, 22(23), 9249-9254. Available at:[Link]

Sources

Application

Application Note: A Practical Guide to the Derivatization of Primary and Secondary Amines with 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride

Abstract This document provides a comprehensive guide for the derivatization of primary and secondary amines using 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. The formation of sulfonamides is a critical transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the derivatization of primary and secondary amines using 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. The formation of sulfonamides is a critical transformation in medicinal chemistry, materials science, and analytical chemistry.[1][2] Sulfonamides are recognized as important bioisosteres of amides, often conferring improved metabolic stability and altered binding properties.[2] This guide details the underlying reaction mechanism, provides step-by-step protocols for derivatization, offers methods for product characterization, and includes a troubleshooting section to address common experimental challenges. The protocols are designed to be robust and adaptable for a wide range of amine substrates, catering to researchers in drug discovery and chemical synthesis.

Introduction: The Significance of Amine Derivatization

The chemical modification of primary and secondary amines is a cornerstone of modern organic synthesis and analysis. In analytical settings, derivatization is often employed to reduce the polarity and increase the volatility of amines, which can otherwise lead to poor chromatographic performance, such as peak tailing and column adsorption.[3][4] By converting amines into less polar and more stable derivatives, their separation and quantification via techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are significantly improved.[4][5]

From a synthetic and medicinal chemistry perspective, the conversion of an amine to a sulfonamide is a key strategy for modulating the physicochemical properties of a molecule. The sulfonamide group, with its distinct geometry and hydrogen bonding capabilities, serves as a valuable functional group in the design of therapeutic agents.[2] In fact, sulfonamides were among the first synthetic antibacterial drugs developed and continue to be a vital pharmacophore in a wide range of medicines.[1]

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is a versatile reagent for this purpose. The oxazole ring is a privileged scaffold in medicinal chemistry, and its incorporation can introduce unique steric and electronic properties, potentially influencing biological activity and pharmacokinetic profiles. This guide provides the necessary framework for successfully employing this reagent in your research.

Reaction Mechanism: Sulfonamide Formation

The reaction between an amine and a sulfonyl chloride proceeds via a nucleophilic substitution pathway at the sulfur center. The mechanism is well-established and can be broken down into two key steps.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, with the chloride ion acting as a leaving group. A base, either an added scavenger like triethylamine or pyridine, or another equivalent of the amine substrate, removes the proton from the nitrogen atom, yielding the stable sulfonamide product and a hydrochloride salt byproduct.

The overall reaction is generally rapid and efficient. The use of a non-nucleophilic base is highly recommended to neutralize the HCl generated, preventing the formation of an unreactive ammonium salt from the starting amine.

A proposed mechanism for the sulfonylation of amines is illustrated below.[6]

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Products Amine Primary/Secondary Amine (R-NHR') NucleophilicAttack Nucleophilic Attack of Amine on Sulfur Amine->NucleophilicAttack SulfonylChloride 2-Methyl-5-phenyl-1,3-oxazole- 4-sulfonyl Chloride SulfonylChloride->NucleophilicAttack Intermediate Tetrahedral Intermediate Formation NucleophilicAttack->Intermediate Forms Elimination Elimination of HCl (Base-mediated) Intermediate->Elimination Collapses Sulfonamide N-Substituted Sulfonamide Elimination->Sulfonamide Yields Byproduct Base-HCl Salt Elimination->Byproduct

Caption: General mechanism for sulfonamide formation.

Experimental Protocols

The following protocols are representative methods for the derivatization of primary and secondary amines. It is crucial that all glassware is thoroughly dried and reactions are performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride reagent.[7][8]

Protocol 1: Derivatization of a Model Primary Amine (Benzylamine)

Materials and Reagents:

  • 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.05 eq) and anhydrous DCM (approx. 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath with stirring. This step is critical to control the exothermicity of the subsequent addition.

  • Reagent Addition: Dissolve 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.[7][8]

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted benzylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonamide.[7][9]

Protocol 2: Derivatization of a Model Secondary Amine (N-Methylbenzylamine)

The procedure is nearly identical to that for primary amines. Secondary amines often react slightly slower than primary amines due to increased steric hindrance.[6]

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting N-methylbenzylamine (1.05 eq) for benzylamine.

  • Reaction Monitoring: The reaction time may need to be extended. Monitor closely by TLC or HPLC for the disappearance of the starting amine, stirring for up to 24 hours if necessary.[8]

  • Follow steps 5 (Workup) and 6 (Purification) from Protocol 1 to isolate the final product.

Visualization of the Experimental Workflow

The following diagram outlines the complete experimental process from reagent preparation to final product analysis.

G Start Start: Anhydrous Solvent, Amine, Base Setup 1. Combine & Cool Flask to 0 °C Start->Setup Addition 2. Add Reagent Dropwise Setup->Addition Reagent Sulfonyl Chloride in Anhydrous Solvent Reagent->Addition Reaction 3. Stir at RT (4-24h) Addition->Reaction Monitor 4. Monitor by TLC / HPLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify 7. Purify Product (Recrystallization or Chromatography) Dry->Purify Characterize 8. Characterize (NMR, IR, MS) Purify->Characterize Product Pure Sulfonamide Characterize->Product

Caption: Step-by-step experimental workflow diagram.

Characterization and Data

The successful synthesis of the sulfonamide derivative should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. In ¹H NMR of a primary amine derivative, the N-H proton of the sulfonamide typically appears as a singlet.[10]

  • Infrared (IR) Spectroscopy: The formation of the sulfonamide is indicated by the appearance of characteristic strong absorption bands for the S=O asymmetric and symmetric stretches, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[10]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. Techniques like Electrospray Ionization (ESI) are well-suited for these compounds.[10]

Table 1: Representative Data for Sulfonamide Derivatives

Amine Substrate Product Structure Expected M+H⁺ Typical Yield (%) Key IR Bands (cm⁻¹) (S=O stretches)
Benzylamine N-benzyl-2-methyl-5-phenyl-1,3-oxazole-4-sulfonamide 329.09 85-95 ~1330, ~1160
N-Methylbenzylamine N-benzyl-N,2-dimethyl-5-phenyl-1,3-oxazole-4-sulfonamide 343.11 80-90 ~1335, ~1155
Aniline N,5-diphenyl-2-methyl-1,3-oxazole-4-sulfonamide 315.08 75-85 ~1340, ~1170

| Morpholine | 4-((2-methyl-5-phenyl-1,3-oxazol-4-yl)sulfonyl)morpholine | 309.09 | 90-98 | ~1325, ~1150 |

Note: Data presented are hypothetical and representative for illustrative purposes. Actual results may vary.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or exposure to moisture.[8]2. Low Amine Reactivity: The amine may be sterically hindered or electronically deactivated.1. Use fresh, anhydrous reagent. Ensure all glassware and solvents are perfectly dry.[7]2. Increase the reaction temperature or extend the reaction time. Consider using a stronger, non-nucleophilic base.
Presence of Starting Amine after Reaction 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Incorrect Stoichiometry: Not enough sulfonyl chloride was used.1. Allow the reaction to stir for a longer period. Gentle heating may be applied if the reactants are stable.2. Re-verify calculations and ensure a 1:1 or slight excess of the amine to the sulfonyl chloride.[8]
Significant Polar Byproduct (Sulfonic Acid) Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture from wet solvents, glassware, or reagents.[8]Perform the reaction under a strictly inert atmosphere (nitrogen or argon). Use freshly distilled anhydrous solvents.[7]
Formation of Di-sulfonylated Product (from primary amines) 1. Excess Sulfonyl Chloride: Using too much reagent can drive the reaction to the di-substituted product.2. High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation.1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[8]2. Maintain the reaction at a lower temperature (0 °C to room temperature).[8]

Safety Precautions

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents like DCM and THF are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

References

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. (2025). Benchchem.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2012). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. (2025). Benchchem.
  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (n.d.). PubMed.
  • Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different M
  • Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (2025). Benchchem.
  • Application Notes and Protocols for the Derivatization of the 5-amino group of 4-Fluoro-2-methyl-1H-indol-5-amine. (2025). Benchchem.
  • Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. Chemistry LibreTexts.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). Benchchem.
  • Reis, R. L., & Neves, H. J. C. (2019).
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.

Sources

Method

Application Note: Desulfinative Cross-Coupling of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride

Executive Summary The functionalization of the 1,3-oxazole core is a critical objective in medicinal chemistry, given its prevalence in kinase inhibitors, COX-2 antagonists, and muscle relaxants. However, direct C-H acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the 1,3-oxazole core is a critical objective in medicinal chemistry, given its prevalence in kinase inhibitors, COX-2 antagonists, and muscle relaxants. However, direct C-H activation or traditional halogenation at the C4 position of 2-methyl-5-phenyl-1,3-oxazole is often hampered by the electronic properties of the heteroaromatic ring.

To overcome these limitations, 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2)[1] serves as a highly versatile, bench-stable electrophile. Palladium-catalyzed desulfinative cross-coupling allows this sulfonyl chloride to act as a pseudo-halide, facilitating robust C–C bond formation via the extrusion of sulfur dioxide (SO₂)[2]. This application note details the mechanistic rationale, reaction optimization, and a self-validating protocol for the desulfinative Suzuki-Miyaura cross-coupling of this specific oxazole building block.

Mechanistic Rationale & Pathway

Traditional cross-coupling relies on aryl halides, which can be volatile or unstable when highly functionalized. Sulfonyl chlorides offer orthogonal reactivity; they are highly crystalline and stable to storage, yet can be selectively activated by Palladium(0) at elevated temperatures[3].

The catalytic cycle for this transformation is distinct from standard Suzuki-Miyaura couplings. Mechanistic investigations reveal that oxidative addition into the S–Cl bond occurs first, followed by a thermodynamically demanding SO₂ extrusion step to form the key aryl-palladium(II) intermediate[4]. Because the SO₂ extrusion is endothermic, the reaction requires temperatures typically exceeding 80 °C.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (S-Cl Cleavage) Pd0->OxAdd + Oxazole-SO2Cl Desulf Desulfination (SO2 Extrusion >80°C) OxAdd->Desulf - Cl- Transmet Transmetalation (Ar-B(OH)2 + Base) Desulf->Transmet - SO2 RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim + Ar-B(OH)2 RedElim->Pd0 + Product

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting SO2 extrusion.

Reaction Optimization & Causality

The success of desulfinative cross-coupling relies heavily on overcoming the activation barrier of the SO₂ extrusion step and preventing the competitive hydrolysis of the sulfonyl chloride[4].

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (like RuPhos or XPhos) are mandatory. They stabilize the Pd(0) species, accelerate the initial oxidative addition, and provide the steric bulk necessary to drive reductive elimination.

  • Solvent & Temperature: 1,4-Dioxane is selected over THF or Toluene because its boiling point (101 °C) allows the reaction to be heated to 110 °C in a sealed tube, which is the thermal threshold required to efficiently drive the SO₂ extrusion.

  • Base Selection: Anhydrous Cs₂CO₃ is utilized because its high solubility in 1,4-dioxane ensures efficient formation of the reactive boronate complex required for transmetalation, without introducing water that would hydrolyze the sulfonyl chloride to an unreactive sulfonic acid.

Quantitative Data: Optimization Matrix
EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃Na₂CO₃Toluene80<10Poor oxidative addition; unreacted starting material.
2Pd₂(dba)₃XPhosK₂CO₃THF7025SO₂ extrusion is rate-limiting at lower temperatures.
3Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane11088High conversion; elevated temp drives desulfination.
4 Pd(OAc)₂ RuPhos Cs₂CO₃ 1,4-Dioxane 110 92 Optimal system; bulky ligand accelerates reductive elimination.
5Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane/H₂O110<5Complete hydrolysis of sulfonyl chloride to sulfonic acid.

Self-Validating Experimental Protocol

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Desulfination (110°C, 12h) Step2->Step3 Step4 4. Celite Filtration (Remove Pd black) Step3->Step4 Step5 5. Chromatography & LC-MS Validation Step4->Step5

Step-by-step experimental workflow for the desulfinative cross-coupling protocol.
Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere) Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and RuPhos (23.3 mg, 0.05 mmol, 10 mol%).

  • Causality: Pre-complexation of the active Pd(0) species must occur in the absence of oxygen to prevent premature catalyst poisoning.

Step 2: Substrate Addition Add 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (128.8 mg, 0.50 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and anhydrous Cs₂CO₃ (325.8 mg, 1.0 mmol, 2.0 equiv).

  • Causality: A 1.5-fold excess of the boronic acid compensates for any competitive protodeboronation that occurs at high temperatures.

Step 3: Solvent Addition & Degassing Seal the tube with a rubber septum, remove it from the glovebox, and add anhydrous 1,4-dioxane (2.5 mL, 0.2 M) via syringe. Degas the mixture using three consecutive freeze-pump-thaw cycles, then backfill with Argon. Replace the septum with a Teflon screw cap under positive Argon flow.

  • Self-Validation Checkpoint: Standard nitrogen sparging is insufficient. If the solution turns immediately black upon initial heating, oxygen ingress has occurred, leading to palladium black formation. The solution should remain a clear, deep yellow/orange.

Step 4: Desulfinative Cross-Coupling Transfer the sealed Schlenk tube to a pre-heated oil bath at 110 °C and stir vigorously for 12 hours.

  • Causality: The high temperature is thermodynamically required to break the Pd-S bond and extrude SO₂ gas. The sealed tube safely contains the generated SO₂ pressure.

Step 5: Workup and Validation Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite, washing with additional ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS before column chromatography. The complete disappearance of the starting material mass (m/z 257) and the appearance of the cross-coupled product mass confirms successful SO₂ extrusion and transmetalation. If m/z 239 is observed, moisture was present, resulting in the undesired sulfonic acid byproduct.

Step 6: Purification Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-2-methyl-5-phenyl-1,3-oxazole derivative.

References[2] Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling of Arylsulfonyl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 125(50), 15292-15293. URL: https://pubs.acs.org/doi/10.1021/ja038742q[1] American Elements. (n.d.). 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS 1427380-74-2). American Elements Chemical Catalog. URL: https://www.americanelements.com/2-methyl-5-phenyl-1-3-oxazole-4-sulfonyl-chloride-1427380-74-2[4] Garlets, T. G., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576. URL: https://doi.org/10.1021/jacs.9b13260[3] Willis, M. C., & de Gombert, A. (2020). Palladium-Catalyzed Desulfinative Cross-Couplings. Trends in Chemistry, 2(9), 865-866. URL: https://doi.org/10.1016/j.trechm.2020.04.004

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Application

Application Note &amp; Protocols: Synthesis of Oxazole-Containing Peptidomimetics via 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

Introduction: The Strategic Role of the Oxazole Scaffold in Peptidomimetics Peptides are central to a vast array of biological processes, making them prime candidates for therapeutic development. However, their utility a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Oxazole Scaffold in Peptidomimetics

Peptides are central to a vast array of biological processes, making them prime candidates for therapeutic development. However, their utility as drugs is often hampered by inherent limitations, including poor metabolic stability, low cell permeability, and rapid clearance.[1][2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a powerful strategy to overcome these obstacles.[3] By incorporating non-natural structural elements, researchers can design molecules that retain the desired biological activity while exhibiting superior drug-like properties.[4]

The 1,3-oxazole ring is a particularly valuable scaffold in this context.[2] As a bioisostere for the peptide amide bond, its incorporation into a peptide backbone introduces conformational rigidity, enhances resistance to proteolytic degradation, and can modulate hydrogen bonding capacity.[5] Naturally occurring bioactive peptides frequently feature oxazole moieties, highlighting their evolutionary selection for stability and function.[2] Consequently, the development of robust synthetic methodologies to create diverse oxazole-containing building blocks is a critical endeavor in modern medicinal chemistry and drug discovery.

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of oxazole-containing peptidomimetics using a specialized and highly functionalized building block: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride . We will first detail a proposed, high-yield synthesis of this key reagent from common starting materials, followed by its application in the N-sulfonylation of amino acid derivatives to generate novel peptidomimetic structures.

The Core Reagent: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

The title compound is a versatile bifunctional reagent. The sulfonyl chloride group is a potent electrophile, ideal for forming stable sulfonamide linkages with primary or secondary amines, such as the N-terminus of an amino acid or peptide. The substituted oxazole core provides the desired peptidomimetic scaffold. As this reagent is not widely commercially available, a reliable synthetic route is essential.

The following sections outline a proposed two-stage synthesis.

Workflow for Synthesis of the Core Reagent and Peptidomimetic

The overall synthetic strategy involves the initial construction of the oxazole ring, followed by its functionalization with a sulfonyl chloride group, and concluding with the coupling to an amino acid derivative.

G cluster_0 Part A: Synthesis of Core Reagent cluster_1 Part B: Peptidomimetic Formation A Acetamide & 2-Bromo-1-phenylethanone B 2-Methyl-5-phenyl-1,3-oxazole A->B Robinson-Gabriel Cyclization C 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride B->C Electrophilic Chlorosulfonylation E Oxazole-Sulfonyl-Amino Acid Conjugate C->E N-Sulfonylation (Schotten-Baumann) D Amino Acid Ester (e.g., H-Ala-OMe) D->E G reagent 2-Methyl-5-phenyl- 1,3-oxazole-4-sulfonyl chloride product Oxazole-Sulfonyl-Ala-OMe Peptidomimetic reagent->product amine H-Ala-OMe • HCl amine->product base Pyridine or Et3N (2.2 eq) base->product solvent Anhydrous DCM solvent->product

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Method

Application Note: Utilizing 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride in Agrochemical Development

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Rationale The continuous evo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

The continuous evolution of weed and fungal resistance necessitates the development of novel agrochemical active ingredients with unique modes of action and enhanced pharmacokinetic profiles. 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2)[1] has emerged as a highly versatile, premium building block in the synthesis of next-generation crop protection agents.

As a Senior Application Scientist, I approach the integration of this compound not merely as a structural component, but as a strategic pharmacophore. The oxazole ring acts as a bioisostere that significantly enhances lipophilicity, metabolic stability, and cuticular penetration compared to traditional phenyl or pyridine rings[2][3]. When functionalized as a sulfonyl chloride, it provides a highly reactive electrophilic center, making it an ideal precursor for synthesizing novel sulfonylurea herbicides (Acetolactate Synthase [ALS] inhibitors) and oxazole-sulfonamide fungicides (Succinate Dehydrogenase [SDH] inhibitors).

Physicochemical Profiling & Mechanistic Causality

Why 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride?

The structural features of this molecule dictate its behavior in both the reaction flask and the biological target:

  • The Sulfonyl Chloride Moiety: Highly reactive toward nucleophilic acyl substitution. It allows for rapid amidation to form sulfonamides. Causality in handling: This group is acutely moisture-sensitive. Exposure to atmospheric water leads to rapid hydrolysis into the corresponding sulfonic acid, which is unreactive in subsequent coupling steps. Absolute anhydrous conditions are non-negotiable.

  • The 5-Phenyl Substitution: Increases the overall hydrophobicity (LogP) of the final active ingredient, enhancing its affinity for the hydrophobic pockets of target enzymes like ALS or SDH.

  • The 2-Methyl Group: Provides precise steric hindrance that modulates the rate of microbial degradation in soil, extending the residual activity of the herbicide without causing persistent environmental toxicity.

ALSinhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Biosynthesis Death Plant Cell Death BCAA->Death Depletion Inhibitor Oxazole-Sulfonylurea Herbicide Inhibitor->ALS Competitive Inhibition

Mechanism of action for oxazole-sulfonylurea herbicides via ALS inhibition.

Experimental Workflows & Self-Validating Protocols

The synthesis of a potent ALS-inhibiting herbicide from 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride involves a critical three-step sequence: Amidation, Isocyanate Formation (Phosgenation), and Pyrimidine Coupling.

The protocols below are designed as self-validating systems . In scale-up environments, relying solely on end-point analysis is a recipe for failure; therefore, in-process visual and spectroscopic checkpoints are embedded into the methodology.

Protocol A: Synthesis of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide

Objective: Convert the moisture-sensitive sulfonyl chloride into a stable sulfonamide intermediate.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and exhaust bubbler. Purge with ultra-high purity (UHP) Argon.

  • Dissolution: Dissolve 25.7 g (100 mmol) of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride in 200 mL of anhydrous Tetrahydrofuran (THF).

  • Thermal Control: Submerge the flask in an ice-brine bath to achieve an internal temperature of 0 °C. Causality: Amidation is highly exothermic; thermal runaway will lead to localized boiling of THF and potential side-reactions.

  • Amidation: Bubble anhydrous NH3​ gas steadily into the solution for 45 minutes.

    • Self-Validation Checkpoint: The immediate formation of a dense, white precipitate ( NH4​Cl ) visually confirms that the nucleophilic attack is successfully occurring.

  • Completion: Allow the reaction to warm to 25 °C and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material spot disappears.

  • Workup: Filter the suspension to remove the NH4​Cl salts. Concentrate the THF filtrate under reduced pressure. Resuspend the crude solid in cold distilled water to remove residual salts, filter, and dry under high vacuum at 40 °C to yield the sulfonamide.

Protocol B: Synthesis of the Oxazole-Sulfonylurea Bridge

Objective: Activate the sulfonamide to an isocyanate, followed by coupling with 2-Amino-4,6-dimethoxypyrimidine[4].

  • Suspension: In a 500 mL flask equipped with a reflux condenser and a caustic scrubber system, suspend 11.9 g (50 mmol) of the dried sulfonamide in 150 mL of anhydrous toluene.

  • Phosgenation: Heat the suspension to a gentle reflux (110 °C). Add 30 mL of a 20% phosgene solution in toluene dropwise over 1 hour[5].

  • Isocyanate Formation & Validation: Reflux for an additional 3 hours.

    • Self-Validation Checkpoint 1 (Visual): The opaque suspension will clarify into a transparent, pale-yellow solution as the insoluble sulfonamide converts into the highly soluble isocyanate.

    • Self-Validation Checkpoint 2 (Spectroscopic): Pull a 0.5 mL aliquot. Perform FT-IR analysis. You must observe a sharp, intense asymmetric stretching band at ~2250 cm⁻¹ . Do not proceed to step 4 until this peak is dominant[5].

  • Solvent Evaporation: Remove the toluene and excess phosgene under reduced pressure (ensure exhaust is routed through the caustic scrubber).

  • Coupling: Dissolve the crude isocyanate in 100 mL of anhydrous acetonitrile. Add 7.75 g (50 mmol) of 2-Amino-4,6-dimethoxypyrimidine[4] and 0.76 g (5 mmol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Isolation: Stir at 25 °C for 12 hours. Pour the mixture into 300 mL of ice water and adjust the pH to 4.5 using 1M HCl. The target oxazole-sulfonylurea will precipitate as a white crystalline solid. Filter, wash with cold ether, and dry.

Workflow SM 2-Methyl-5-phenyl-1,3-oxazole- 4-sulfonyl chloride Amine Amidation (NH3, THF, 0°C) SM->Amine Sulfonamide Oxazole-4-sulfonamide Intermediate Amine->Sulfonamide Iso Isocyanate Formation (Phosgene, Toluene, Reflux) Sulfonamide->Iso Isocyanate Oxazole-4-sulfonyl isocyanate Iso->Isocyanate Coupling Coupling with 2-Amino- 4,6-dimethoxypyrimidine Isocyanate->Coupling Product Oxazole-Sulfonylurea (ALS Inhibitor) Coupling->Product

Synthetic workflow for generating oxazole-sulfonylurea herbicides from the sulfonyl chloride precursor.

Quantitative Data Presentation: Coupling Optimization

The coupling of the oxazole-4-sulfonyl isocyanate with the aminopyrimidine is the most sensitive step in the workflow. The choice of solvent and base dictates the purity profile. As shown in Table 1, utilizing DBU in Acetonitrile at room temperature prevents the thermal degradation of the fragile sulfonylurea bridge while maximizing nucleophilic attack, yielding the highest purity and recovery[6].

Table 1: Optimization of the Isocyanate-Aminopyrimidine Coupling Reaction

Solvent SystemBase (Catalyst)Temp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
TolueneTriethylamine (TEA)1101245.285.4
AcetonitrileTriethylamine (TEA)251872.892.1
Dichloromethane1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)251278.590.6
Acetonitrile 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 25 12 88.4 98.2

Safety & Handling Directives

  • Corrosive & Reactive: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride reacts violently with water to liberate toxic Hydrogen Chloride (HCl) gas. Always handle inside a certified fume hood under an inert atmosphere.

  • Phosgene Hazard: Protocol B utilizes phosgene, a highly toxic gas. A dedicated caustic scrubber system (e.g., 10% NaOH solution) must be actively maintained to neutralize exhaust gases. Personnel must be equipped with appropriate respiratory protection and personal gas monitors.

References

  • 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride | AMERICAN ELEMENTS American Elements URL:[Link][1]

  • Discovery of Novel Amide Derivatives Containing an Oxazole/Isoxazole Moiety as Potential SDH Inhibitors: Design, Synthesis, and Nematicidal Activity Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][2]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals MDPI URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering yield losses or degradation when isolating 2-Methyl-5-phenyl-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering yield losses or degradation when isolating 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride . Due to the highly electrophilic nature of heteroaromatic sulfonyl chlorides, standard aqueous workup procedures often lead to rapid hydrolysis, converting the valuable sulfonyl chloride into its corresponding, unreactive sulfonic acid [1].

This resource provides a mechanistic understanding of this degradation, an optimized self-validating protocol, and troubleshooting FAQs to ensure high-fidelity isolation.

Mechanistic Pathway & Workflow Optimization

The oxazole ring is highly electron-withdrawing. When coupled with the electron-withdrawing sulfonyl group, the sulfur atom in 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride becomes exceptionally electrophilic. Water acts as a nucleophile, and in the presence of base or elevated temperatures, the activation energy for nucleophilic attack at the sulfur center is significantly lowered, leading to rapid hydrolysis [1, 2].

To prevent this, the workup must operate on three principles: Thermal Suppression , pH Control , and Kinetic Phase Separation .

G A Reaction Mixture (Oxazole Sulfonyl Chloride) B Optimized Quench (Ice-cold Brine / NH4Cl) A->B T < 5°C, pH 5-7 C Suboptimal Quench (RT Water / Basic Wash) A->C T > 10°C, pH > 7 D Rapid Organic Extraction (DCM / MTBE) B->D Immediate Separation E Hydrolysis Pathway (Sulfonic Acid Formation) C->E OH- / H2O Attack F Anhydrous Drying & Concentration (Intact Sulfonyl Chloride) D->F MgSO4 / Na2SO4 G Product Loss (Water-Soluble Waste) E->G Partition to Aqueous

Fig 1: Reaction workflow comparing optimized extraction vs. hydrolysis degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride degrading during a standard sodium bicarbonate (NaHCO₃) wash? A: While NaHCO₃ is standard for neutralizing residual acid (e.g., from chlorosulfonic acid or thionyl chloride), the hydroxide ions generated in the basic aqueous equilibrium are strong nucleophiles. The electron-deficient oxazole core accelerates the nucleophilic attack of OH⁻ on the sulfonyl group. Solution: Replace basic washes with ice-cold saturated NaCl (brine) or a mildly acidic buffer (e.g., saturated aqueous NH₄Cl) to maintain a pH where water is a poor nucleophile [1].

Q2: I am using ice-water for the quench, but I still see 30-40% conversion to the sulfonic acid via LC-MS. What is going wrong? A: Temperature alone is not enough; contact time and phase solubility are critical. If the sulfonyl chloride remains in an emulsion or sits in the aqueous phase for extended periods, hydrolysis will occur regardless of temperature. Solution: Pre-add your extraction solvent (e.g., Dichloromethane or MTBE) to the quenching vessel. This ensures that as the sulfonyl chloride precipitates or crashes out of the reaction matrix, it immediately partitions into the protective organic layer, minimizing aqueous contact time [2].

Q3: Which extraction solvent provides the best protection against hydrolysis? A: Dichloromethane (DCM) and Methyl tert-butyl ether (MTBE) are superior. DCM has a high density, allowing for rapid phase separation, and very low water solubility. MTBE is excellent because it does not form peroxides easily and sheds water better than Ethyl Acetate or Diethyl Ether. Avoid Ethyl Acetate if possible, as it can carry up to 3% water by weight into the organic phase, promoting slow hydrolysis during concentration.

Quantitative Data: Workup Parameter Comparison

The following table summarizes the impact of different workup conditions on the isolated yield and purity of heteroaromatic sulfonyl chlorides.

Quench SolutionExtraction SolventWash ConditionsTemp (°C)Est. Hydrolysis (%)Yield / Purity Impact
Deionized WaterEthyl Acetate1x NaHCO₃, 1x Brine20 °C35 - 50%Low Yield, High Acid Impurity
Sat. NaHCO₃Dichloromethane2x Water0 - 5 °C15 - 25%Moderate Yield, Emulsion Risks
Sat. NH₄Cl / Brine Dichloromethane 1x Cold Brine 0 - 5 °C < 2% High Yield, Excellent Purity
Ice-Cold BrineMTBE1x Cold Brine0 - 5 °C< 5%High Yield, Fast Separation

Optimized Experimental Protocol

This self-validating protocol ensures the integrity of the sulfonyl chloride by utilizing a reverse-quench methodology combined with immediate organic partitioning.

Reagents & Equipment:

  • Ice-cold saturated aqueous NaCl (Brine) (pre-chilled to 0 °C)

  • Anhydrous Dichloromethane (DCM) or MTBE (pre-chilled to 0 °C)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Jacketed addition funnel or dropping funnel

  • Rotary evaporator with a cold trap

Step-by-Step Methodology:

  • Preparation of the Quench Bath: In a separator funnel or a large Erlenmeyer flask, prepare a biphasic mixture of ice-cold brine (2 volumes relative to reaction volume) and pre-chilled DCM (2 volumes). Maintain this mixture in an ice bath at 0–5 °C.

  • Reverse Quenching: Slowly transfer the crude reaction mixture (containing the 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride) into the vigorously stirring biphasic quench bath. Causality: Adding the reaction to the large volume of cold brine/DCM prevents localized exotherms and immediately partitions the product into the protective DCM layer.

  • Phase Separation: Immediately transfer the mixture to a separatory funnel (if not already in one). Allow the layers to separate for no more than 2–3 minutes. Drain the lower organic layer (DCM) into a clean, dry Erlenmeyer flask kept on ice.

  • Secondary Extraction (Optional but recommended): Extract the remaining aqueous layer with one additional volume of cold DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with one volume of ice-cold brine. Do not use basic washes.

  • Rapid Drying: Add a generous amount of anhydrous MgSO₄ to the organic phase. Swirl vigorously for 5 minutes. Causality: MgSO₄ acts faster and absorbs more water than Na₂SO₄, which is critical to halt any residual hydrolysis before concentration.

  • Filtration and Concentration: Filter the drying agent through a fritted funnel or fluted filter paper. Concentrate the filtrate under reduced pressure on a rotary evaporator. Keep the water bath temperature strictly below 25 °C .

  • Storage: Flush the flask with dry Nitrogen or Argon, seal tightly, and store at -20 °C. Use the product as soon as possible in the subsequent amidation or coupling step.

References

  • American Chemical Society (ACS). "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." ACS Publications. Available at:[Link]

Optimization

Technical Support Center: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride Reactivity &amp; Troubleshooting

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists utilizing 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists utilizing 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS: 1427380-74-2)[1]. As a critical building block for synthesizing oxazole-containing sulfonamides and sulfonate esters, this compound presents unique chemoselectivity challenges.

Because this specific sulfonyl chloride lacks α -protons, sulfene intermediate formation is impossible. Therefore, troubleshooting must focus entirely on controlling nucleophilic attack at the highly electrophilic sulfur center and protecting the sensitive heteroaromatic oxazole ring from degradation.

Part 1: Mechanistic Causality of Common Side Reactions

To successfully troubleshoot, we must first understand the thermodynamic and kinetic drivers behind the failures.

  • Hydrolysis (The Moisture Trap): Sulfonyl chlorides are thermodynamically unstable in the presence of water. While uncatalyzed hydrolysis is relatively slow at room temperature, the tertiary amines (e.g., Triethylamine, DIPEA) routinely used as acid scavengers act as potent nucleophilic catalysts[2]. They form a highly reactive sulfonylammonium intermediate that is hypersensitive to even trace ppm levels of water, leading to rapid degradation into 2-methyl-5-phenyl-1,3-oxazole-4-sulfonic acid[3].

  • Sulfonic Anhydride Formation: This is a cascading failure directly linked to hydrolysis and poor base stoichiometry. If trace moisture generates the sulfonic acid byproduct, this acid will react with the remaining unreacted sulfonyl chloride. This side reaction is highly accelerated when tertiary amines are used in excess (>1.2 equivalents relative to the acid generated)[4].

  • Oxazole Ring Degradation: The 1,3-oxazole ring is susceptible to nucleophilic ring-opening under harsh basic conditions or elevated temperatures. Using overly strong bases or heating the reaction mixture before the sulfonyl chloride is fully consumed will lead to complex, intractable mixtures.

Part 2: Diagnostic Workflow

Use the following analytical workflow to identify the root cause of yield losses based on LC-MS and TLC data.

DiagnosticWorkflow A Reaction Yield Low / Impurities Detected B Perform LC-MS / TLC Analysis A->B C1 Mass = M - 35.5 + 17 (Sulfonic Acid) B->C1 C2 Mass = 2M - H2O (Sulfonic Anhydride) B->C2 C3 Unexpected Fragments (Oxazole Degradation) B->C3 D1 Fix: Strict anhydrous conditions. Dry solvents & reagents. C1->D1 D2 Fix: Optimize base equivalents. Avoid excess tertiary amine. C2->D2 D3 Fix: Lower temperature (< 0°C). Use milder base (Pyridine). C3->D3

Diagnostic workflow for 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride side reactions.

Part 3: Quantitative Optimization Data

The choice of base, solvent, and temperature dictates the kinetic pathway of the reaction. The table below summarizes the quantitative impact of these variables on the product distribution during a standard amidation reaction.

Base SystemSolventTemp (°C)Primary Sulfonamide Yield (%)Sulfonic Acid (%)Sulfonic Anhydride (%)
Pyridine (2.0 eq) DCM0 to 25> 90 < 2< 1
TEA (3.0 eq) THF25651812
DIPEA (3.0 eq) DMF50422815*

*Note: Elevated temperatures in DMF combined with DIPEA also resulted in a 15% yield of uncharacterized oxazole ring degradation products.

Part 4: Technical FAQs

Q: Why am I seeing a massive [M - 35.5 + 17] peak in my LC-MS, even when using "dry" solvents? A: This mass corresponds to the sulfonic acid byproduct. Because amines act as nucleophilic catalysts, they make the sulfonyl chloride hypersensitive to water[2]. "Bottle-dry" solvents often contain up to 50 ppm water, which is enough to initiate hydrolysis. You must rigorously dry your amine nucleophile over molecular sieves and use freshly distilled solvents.

Q: I have a persistent impurity that is roughly double the mass of my starting material. What is it and how do I stop it? A: This is the sulfonic anhydride. It forms when the tertiary amine base is used in excess and trace moisture is present, allowing the generated sulfonic acid to attack unreacted sulfonyl chloride[4]. To prevent this, strictly control your base stoichiometry (do not exceed 1.1–1.2 equivalents relative to the expected acid generation) and ensure anhydrous conditions.

Q: Should I use Triethylamine (TEA) or Pyridine for sulfonamide synthesis with this compound? A: Pyridine is highly recommended. While TEA is a stronger Brønsted base, pyridine acts as a superior nucleophilic catalyst. It forms a highly reactive but stable sulfonylpyridinium intermediate that cleanly transfers the sulfonyl group to the amine[5]. This pathway significantly reduces the activation energy for the desired reaction while suppressing off-target attacks on the oxazole ring.

Part 5: Self-Validating Experimental Protocol

To guarantee high-fidelity sulfonylation with 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride, utilize this self-validating methodology. Every step includes an in-process control to ensure the system's integrity before proceeding.

Step 1: Rigorous System Preparation

  • Action: Flame-dry all glassware under a vacuum and backfill with ultra-pure Argon. Dissolve the amine nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Validation: Perform a Karl Fischer titration on the amine/DCM solution. Do not proceed unless moisture is < 50 ppm.

Step 2: Base Addition & Thermal Control

  • Action: Add anhydrous Pyridine (2.0 eq) to the solution. Submerge the reaction vessel in an ice-brine bath.

  • Validation: Insert an internal temperature probe. Do not proceed until the internal temperature is stable at ≤ 0°C.

Step 3: Electrophile Introduction

  • Action: Dissolve 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature.

  • Validation: 15 minutes after the addition is complete, pull a 10 μ L aliquot, quench in methanol, and run TLC/LC-MS. You should observe complete consumption of the sulfonyl chloride before allowing the reaction to warm to room temperature.

Step 4: Controlled Workup

  • Action: Quench the reaction with cold 1M HCl (aqueous) to protonate and remove the pyridine. Extract with DCM, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Causality: The cold, mildly acidic quench prevents late-stage aqueous hydrolysis of any unreacted sulfonyl chloride[3] while safely neutralizing the base without degrading the oxazole ring.

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride Reaction Products

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the purification of reaction products derived from 2-methyl-5-phenyl-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the purification of reaction products derived from 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. As a highly reactive electrophile, this reagent is a valuable building block, primarily for the synthesis of complex sulfonamides. However, its reactivity profile, combined with the nature of the oxazole core, presents unique purification challenges. This center provides field-proven insights and detailed protocols to help you achieve the desired purity and yield for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my reaction, and how does it form?

A1: The most prevalent impurity is the corresponding sulfonic acid, 2-methyl-5-phenyl-1,3-oxazole-4-sulfonic acid. This is formed by the hydrolysis of the unreacted sulfonyl chloride starting material during the reaction or, more commonly, during the aqueous workup.[1][2][3] Sulfonyl chlorides are highly sensitive to moisture, and even trace amounts of water can lead to this side product, reducing your overall yield.[1][3]

Q2: My crude product is a sticky oil instead of a solid. What are the likely causes?

A2: An oily or non-crystalline crude product often indicates the presence of significant impurities that are disrupting the crystal lattice formation of your desired compound. Common culprits include residual solvents, the sulfonic acid byproduct, or unreacted starting amine (if you are synthesizing a sulfonamide). A quick purification step, such as a liquid-liquid extraction, can often remove the most problematic impurities and facilitate crystallization.

Q3: The oxazole ring in my compound seems to be degrading during purification on a silica gel column. Is this common and what can I do?

A3: Yes, this can be a concern. Oxazole rings can be sensitive to cleavage under strongly acidic conditions, and standard silica gel is inherently acidic.[4] This can lead to decomposition of your target molecule on the column, resulting in streaking, low recovery, and the appearance of new impurity spots on your TLC. To mitigate this, you can either deactivate the silica gel by running a pre-elution with your mobile phase containing 0.5-1% triethylamine or switch to a more neutral stationary phase like alumina.[4]

Q4: I'm synthesizing a primary or secondary sulfonamide. Is there a simple extraction method to purify it?

A4: Absolutely. Primary and secondary sulfonamides are acidic due to the proton on the nitrogen atom. This allows for a highly effective purification via an acid-base extraction. By washing your crude organic solution with an aqueous base (e.g., 1M NaOH), you can deprotonate the sulfonamide, forming a water-soluble salt that moves to the aqueous layer.[1] Non-acidic impurities, like unreacted tertiary amines or other neutral byproducts, will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure sulfonamide, which can be collected by filtration.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a cause-and-solution format.

Problem Encountered Potential Cause & Mechanistic Explanation Recommended Solution & Validation Step
Multiple Spots on TLC, One at the Baseline (Rf=0) This baseline spot is highly polar and characteristic of the sulfonic acid impurity formed from hydrolysis of the sulfonyl chloride.[1][3] Its high polarity causes it to adsorb strongly to the silica gel, preventing it from moving with the eluent.Perform an aqueous basic wash (e.g., saturated NaHCO₃ or 1M NaOH). The sulfonic acid will be deprotonated to its highly water-soluble salt and removed in the aqueous layer. Validation: After the wash, spot a new TLC of the organic layer; the baseline spot should be significantly diminished or absent.
Low Yield After Column Chromatography The product may be decomposing on the acidic silica gel, as discussed in FAQ #3.[4] Alternatively, the chosen solvent system may not be optimal, leading to poor elution of the product from the column.First, check for decomposition by running a test TLC: spot your crude material on a plate and let it sit for 30-60 minutes before eluting to see if new spots appear. If decomposition is suspected, use deactivated silica or alumina.[4] If not, optimize the mobile phase to ensure your product has an Rf value between 0.3 and 0.4 for good separation and recovery.[5]
Product Streaking on TLC Plate and Column Streaking is often caused by overloading the TLC plate or column, poor solubility in the mobile phase, or strong interactions with the stationary phase (e.g., an acidic or basic compound on silica).[4]Reduce the amount of material spotted on the TLC plate. If streaking persists, add a small amount of a more polar solvent (like methanol) to your mobile phase to improve solubility, or add a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to reduce tailing.
Persistent Unreacted Amine in Final Product The stoichiometry of the reaction may have been off, or the reaction may not have gone to completion. The amine is a nucleophile that can be difficult to separate from the sulfonamide product due to similar polarities.If the amine is basic, an acidic wash (e.g., 1M HCl) during the workup will protonate it, forming a water-soluble salt that can be extracted into the aqueous layer. Validation: Check the purity of your organic layer by TLC or LC-MS after the wash.
Purification Strategy Decision Workflow

Choosing the right purification strategy from the outset can save significant time and material. The following workflow provides a logical decision-making process.

Purification_Workflow Start Crude Reaction Mixture Workup Perform Aqueous Workup (Quench, Dilute with Organic Solvent) Start->Workup TLC_Check Analyze Organic Layer by TLC Workup->TLC_Check Is_Solid Is Crude Product a Solid? TLC_Check->Is_Solid  Relatively Clean (1-2 major spots) Column Column Chromatography TLC_Check->Column  Complex Mixture (>3 spots, streaks) AcidBase Acid-Base Extraction TLC_Check->AcidBase  Acidic/Basic Impurities Suspected Recrystallize Recrystallization Is_Solid->Recrystallize Yes Is_Solid->Column No (Oily) Final_Purity Check Purity (TLC, NMR, LC-MS) Recrystallize->Final_Purity Column->Final_Purity AcidBase->TLC_Check Re-analyze Pure_Product Pure Product Final_Purity->Pure_Product Purity >95% Reassess Reassess Purification Strategy Final_Purity->Reassess Purity <95% Reassess->Column

Caption: Decision workflow for selecting the appropriate purification technique.

Detailed Purification Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is the first line of defense to remove water-soluble impurities like salts, the sulfonic acid byproduct, and unreacted polar starting materials.

Rationale: This procedure leverages the differential solubility of organic products and inorganic/highly polar byproducts between an organic solvent and water. The use of a basic wash is specifically for sulfonamide products to remove the sulfonic acid impurity.[1]

Step-by-Step Methodology:

  • Quench Reaction: Carefully pour the reaction mixture into a separatory funnel containing water or ice water. This step deactivates any remaining sulfonyl chloride.[6]

  • Extract Product: Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and shake the funnel gently, venting frequently. Allow the layers to separate.

  • Basic Wash: Drain the organic layer into a clean flask. Add a saturated sodium bicarbonate (NaHCO₃) solution to the organic layer, shake, and separate. This wash removes the highly acidic sulfonic acid byproduct. Repeat this wash.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[6]

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This is the most powerful and versatile technique for separating compounds with similar polarities.

Rationale: Flash chromatography utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption and solubility.[5][7] The key to success is developing an effective mobile phase using Thin-Layer Chromatography (TLC) beforehand.[5]

Step-by-Step Methodology:

  • Develop TLC System: Dissolve a small amount of your crude product and test various solvent systems (e.g., gradients of ethyl acetate in hexanes). The ideal system gives your desired product an Rf value of ~0.3-0.4 and good separation from impurities.[5]

  • Prepare the Column:

    • Select a column of appropriate size (a typical ratio is 50:1 to 100:1 of silica to crude product by weight).[4]

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[5]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elute and Collect:

    • Begin eluting the column with your mobile phase, starting with the least polar mixture determined from your TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Isolate Product: Combine the fractions that contain only your pure product. Remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Recrystallization

This technique is ideal for solid products that are significantly purer than 90% after an initial workup.

Rationale: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at room temperature or below, while impurities are either insoluble in the hot solvent or remain soluble at low temperatures.[6][8]

Step-by-Step Methodology:

  • Choose a Solvent: The ideal solvent will dissolve your crude product when hot but not when cold. Test small batches in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or a mixture) to find the best one.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a quick gravity filtration of the hot solution to remove them.

  • Crystallize: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolate and Dry: Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, then dry them further in a vacuum oven.

References

  • Benchchem. (n.d.). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives.
  • Canadian Journal of Chemistry. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Chemistry & Biology Interface. (2016).
  • ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell... | Download Scientific Diagram.
  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • ACS Publications. (2009).
  • Molecules. (2021).
  • Benchchem. (n.d.). A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides.
  • Taylor & Francis. (2020). Sulfonyl chloride – Knowledge and References.
  • ResearchGate. (n.d.). Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides | Request PDF.
  • Sigma-Aldrich. (n.d.). 2-methyl-5-phenyl-1,3-oxazole AldrichCPR.
  • Journal of Organic Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Angewandte Chemie International Edition. (n.d.).
  • PubChem. (n.d.). 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole.
  • Sigma-Aldrich. (n.d.). 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride | 1427380-74-2.
  • Molecules. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
  • Journal of Molecular Structure. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Molecules. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl).
  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Crystals. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.thio)-1-phenylethan-1-one.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Sulfonyl Chloride Reactivity: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride

An In-Depth Technical Guide: For research scientists and professionals in drug development, the selection of a sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, substrate scope, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

For research scientists and professionals in drug development, the selection of a sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, substrate scope, and the overall success of a synthetic campaign. While p-toluenesulfonyl chloride (TsCl) is a cornerstone reagent, valued for its reliability and extensive documentation, novel heterocyclic sulfonyl chlorides present unique reactivity profiles that can be advantageous for challenging transformations.[1][2]

This guide provides a detailed comparative analysis of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride and the benchmark reagent, p-toluenesulfonyl chloride. We will dissect the structural and electronic properties of each molecule to explain the fundamental drivers of their reactivity, supported by experimental data and detailed protocols.

The Contenders: Structural and Electronic Profiles

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[3] This, in turn, is governed by the electronic nature of the aromatic or heterocyclic ring to which it is attached, as well as by steric factors.

p-Toluenesulfonyl Chloride (TsCl)

A derivative of toluene, TsCl is the workhorse of organic synthesis for converting alcohols into excellent leaving groups and for the protection of amines.[4] Its reactivity serves as our baseline.

  • Electronic Effects: The defining feature is the p-methyl group on the benzene ring. This alkyl group exerts a mild electron-donating effect through induction and hyperconjugation. This donation slightly reduces the partial positive charge on the electrophilic sulfur atom, making TsCl a moderately reactive sulfonylating agent compared to unsubstituted benzenesulfonyl chloride.[5]

  • Steric Profile: The methyl group presents minimal steric hindrance, allowing for facile access of nucleophiles to the sulfonyl sulfur.

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride

This reagent features a sulfonyl chloride group attached to the C4 position of a substituted oxazole ring. The oxazole scaffold is a key structural motif in many biologically active compounds.

  • Electronic Effects: The oxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms: a furan-type oxygen at position 1 and a pyridine-type nitrogen at position 3.[6] This inherent electron-withdrawing nature significantly increases the electrophilicity of the sulfur atom at C4, making it more susceptible to nucleophilic attack. The electron density at the C2 position is lowest, but the overall ring system deactivates attached groups.[6][7]

  • Steric Profile: The presence of a methyl group at C2 and a phenyl group at C5 creates a more sterically congested environment around the sulfonyl chloride compared to TsCl. This could potentially impede the approach of bulky nucleophiles.

The fundamental difference lies in this electronic dichotomy: the electron-donating tolyl group of TsCl versus the electron-withdrawing oxazole ring.

Comparative Reactivity Analysis

The enhanced electrophilicity of the sulfur atom in 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is expected to translate into higher reactivity. This can be advantageous in cases where TsCl reacts sluggishly, such as with sterically hindered or electronically deactivated alcohols and amines.

Data Summary

The following table summarizes the key properties and expected reactivity trends.

Propertyp-Toluenesulfonyl Chloride (TsCl)2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl ChlorideRationale
Molecular Formula C₇H₇ClO₂SC₁₀H₈ClNO₃S-
Molar Mass 190.65 g/mol 257.70 g/mol -
Electronic Effect of Ring Weakly Electron-DonatingStrongly Electron-WithdrawingThe p-methyl group donates electron density, while the oxazole ring withdraws it due to its electronegative N and O atoms.[5][6]
Sulfur Electrophilicity ModerateHighThe electron-withdrawing oxazole ring enhances the partial positive charge on the sulfur atom.
Steric Hindrance LowModerate-HighThe methyl and phenyl groups on the oxazole ring create a more crowded environment than the single methyl group of TsCl.
Expected Reactivity GoodExcellentThe strong electronic activation is predicted to outweigh the moderate steric hindrance in most cases.

Experimental Validation: Sulfonylation of Alcohols

To provide a practical comparison, we will consider a standard protocol for the sulfonylation of a primary alcohol, such as benzyl alcohol. This reaction transforms the alcohol's hydroxyl group, a poor leaving group, into a sulfonate ester, an excellent leaving group for subsequent substitution or elimination reactions.[3]

General Experimental Workflow

The diagram below illustrates a typical workflow for a laboratory-scale sulfonylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve Alcohol (1 eq.) in Anhydrous Solvent (e.g., DCM) prep_inert Establish Inert Atmosphere (N₂ or Ar) prep_alcohol->prep_inert prep_cool Cool to 0 °C (Ice Bath) prep_inert->prep_cool add_base Add Base (1.5 eq.) (e.g., Triethylamine) prep_cool->add_base add_sulfonyl Add Sulfonyl Chloride (1.2 eq.) (TsCl or Oxazole Derivative) add_base->add_sulfonyl react_stir Stir at 0 °C, then Warm to Room Temp. add_sulfonyl->react_stir monitor Monitor by TLC react_stir->monitor workup_quench Quench with H₂O or aq. HCl monitor->workup_quench Upon Completion workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry (Na₂SO₄ or MgSO₄) & Concentrate workup_wash->workup_dry purify Purify by Column Chromatography workup_dry->purify

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The compound 2-Methyl-5-phenyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The compound 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride, a potentially crucial building block in medicinal chemistry, is no exception. Its sulfonyl chloride moiety, while synthetically versatile, is inherently reactive and susceptible to degradation, primarily through hydrolysis.[1][2] This necessitates a robust, validated analytical method to ensure its quality and consistency.

This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. We will move beyond a simple checklist of steps to explain the causality behind each experimental choice, grounding our methodology in the authoritative guidelines of the International Council for Harmonisation (ICH).[3][4][5][6] Finally, we will objectively compare the validated HPLC method with alternative analytical techniques, providing the data and rationale needed to select the most appropriate method for your specific needs.

The Centrality of Method Validation: Why We Adhere to ICH Q2(R2)

Before delving into the protocol, it is crucial to understand the "why" of method validation. An unvalidated analytical method yields data without context for its reliability. Method validation, as outlined in the ICH Q2(R2) guideline, provides documented evidence that a procedure is suitable for its intended purpose.[3][7] This ensures that the purity values we report are accurate, precise, and specific to the analyte of interest. For regulatory submissions with bodies like the FDA and EMA, this is a mandatory requirement.[8][9][10]

Designing the HPLC Method: Rationale and Approach

The structure of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride, featuring a phenyl ring and an oxazole core, contains a strong chromophore, making it an ideal candidate for UV detection in HPLC.[1] Given its polarity, a reversed-phase (RP-HPLC) method is the logical starting point.

The primary challenge is the compound's reactivity. Sulfonyl chlorides readily hydrolyze to their corresponding sulfonic acids.[11] Therefore, all solvents, especially the sample diluent, must be aprotic (e.g., acetonitrile) to prevent degradation prior to analysis. This inherent instability is not a hindrance but a critical process-related impurity that our method must be able to separate and quantify.

Pillar 1: The Step-by-Step HPLC Method Validation Protocol

This protocol is designed to be a self-validating system, where successful completion of each step provides the necessary evidence of the method's suitability.

Experimental Workflow: HPLC Purity Validation

cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_final Phase 3: Finalization Dev Initial Method Development (Column, Mobile Phase, Gradient) SST_Dev System Suitability Testing (SST) (Tailing Factor, Plate Count, RSD%) Dev->SST_Dev Specificity Specificity / Forced Degradation (Acid, Base, Peroxide, Heat, Light) SST_Dev->Specificity Method Suitable? Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Flow Rate, pH, Temp) Limits->Robustness Report Validation Summary Report Robustness->Report All Criteria Met? SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC Purity Method Validation.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl group. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is used to control the pH and ensure sharp peak shapes by suppressing the ionization of any acidic impurities (e.g., the sulfonic acid degradant).
Mobile Phase B Acetonitrile (ACN)ACN is a common, aprotic organic modifier in RP-HPLC with good UV transparency.
Gradient 0-2 min (30% B), 2-15 min (30-90% B), 15-18 min (90% B), 18-20 min (30% B)A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main, more hydrophobic analyte peak is eluted with a reasonable retention time and good shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of the compound suggests strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µL
Diluent AcetonitrileCrucial Choice: Using an aprotic solvent prevents hydrolysis of the sulfonyl chloride during sample preparation and while waiting in the autosampler.
Validation Parameters: The "Why" and "How"

A. Specificity

  • Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For a purity method, this is arguably the most important parameter. We must prove that the peak area of our main component is not inflated by any co-eluting species.

  • How to prove it (Forced Degradation):

    • Prepare Stocks: Create solutions of the 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride in ACN.

    • Apply Stress: Subject these solutions to various stress conditions:

      • Acidic: Add 1M HCl and heat at 60°C.

      • Basic: Add 1M NaOH and heat at 60°C.

      • Oxidative: Add 3% H₂O₂ and keep at room temperature.

      • Thermal: Heat the solid material at 105°C.

      • Photolytic: Expose the solution to UV light (ICH Q1B).

    • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC.

    • Acceptance Criteria: The method is specific if the main peak is spectrally pure (as determined by a Diode Array Detector - DAD) and is well-resolved from all degradation product peaks (Resolution > 2). Significant degradation should be observed in at least some of the conditions, particularly acid/base hydrolysis.

B. Linearity & Range

  • Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response.[6] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[12]

  • How to prove it:

    • Prepare Standards: Prepare at least five concentration levels of a reference standard, typically ranging from 50% to 150% of the target assay concentration. For a purity test, this might be from the Limit of Quantitation (LOQ) up to 120% of the specification for impurities.

    • Analysis: Inject each standard in triplicate.

    • Evaluation: Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

C. Accuracy

  • Why it's critical: Accuracy measures the closeness of the test results to the true value.[4] It confirms that there are no significant systematic errors in the method.

  • How to prove it (Spike/Recovery):

    • Prepare Samples: To a sample of the material, add known amounts (spike) of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Analysis: Analyze these spiked samples in triplicate.

    • Calculation: Calculate the percentage recovery of the added standard.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

D. Precision

  • Why it's critical: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval with the same analyst and equipment.[12]

    • Intermediate Precision: Measures within-laboratory variations (different days, analysts, or equipment).[12]

  • How to prove it:

    • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision: Have a second analyst, on a different day, repeat the repeatability experiment.

    • Evaluation: Compare the results from both experiments.

    • Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The results from the intermediate precision study should also meet this criterion and show no significant difference from the initial results.

E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4] These are essential for impurity testing.

  • How to prove it (Signal-to-Noise Method):

    • Prepare Dilutions: Prepare a series of increasingly dilute solutions of the analyte.

    • Analysis: Inject them until you find the concentration that gives a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

    • Confirmation: The LOQ must be confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10% for 6 injections).

F. Robustness

  • Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of its reliability during normal usage.

  • How to prove it:

    • Vary Parameters: Make small, deliberate changes to the method, one at a time. For example:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase A pH (± 0.1)

    • Analysis: Analyze a standard sample under each of these modified conditions.

    • Evaluation: Assess the impact on system suitability parameters (retention time, peak shape, resolution).

    • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.

Pillar 2: Data Summary & Results

The following tables present hypothetical but realistic data from the validation of this HPLC method, confirming its suitability for the intended purpose.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10105,234
25262,890
50525,110
75788,456
1001,050,987
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Summary

ParameterLevelAcceptance CriterionResult
Accuracy 80%98.0 - 102.0% Recovery99.5%
100%98.0 - 102.0% Recovery100.3%
120%98.0 - 102.0% Recovery101.1%
Precision (Repeatability) 100% (n=6)RSD ≤ 2.0%0.85%
Precision (Intermediate) 100% (n=6)RSD ≤ 2.0%1.10%

Table 3: LOD & LOQ

ParameterAcceptance CriterionResult
LOD S/N Ratio ~ 3:10.1 µg/mL
LOQ S/N Ratio ~ 10:10.3 µg/mL

Pillar 3: A Comparative Guide - HPLC vs. Alternative Methods

While our validated HPLC method is robust and specific, it is essential to understand its place among other analytical techniques. The choice of method depends on the specific question being asked.[1]

Logic for Selecting an Analytical Method

cluster_methods Analytical Methods HPLC HPLC-UV - High Resolution - Quantitative Purity - Impurity Profiling GCMS GC-MS - High Sensitivity - Volatile Impurities - Identity Confirmation Titr Titrimetry - Assay Only (Total Purity) - No Impurity Profile - Simple & Fast Start Start: Define Analytical Need Q1 Analyte Volatile & Thermally Stable? Start->Q1 Q1->GCMS Yes Q2 Need Impurity Profile or just Assay? Q1->Q2 No Q2->Titr Assay Only Q3 Need to Separate Isomers/Related Impurities? Q2->Q3 Impurity Profile Q3->HPLC Yes

Caption: Logic for Selecting an Analytical Method.

Performance Comparison
FeatureHPLC-UV (Validated Method)Gas Chromatography-Mass Spectrometry (GC-MS)Titrimetry
Principle Differential partitioning between liquid mobile and solid stationary phases.[1]Partitioning between a gaseous mobile phase and a liquid/solid phase, with mass spectrometric detection.[13]Chemical reaction with a standardized titrant (e.g., base titration of liberated HCl).[1]
Specificity Excellent. Can separate the main component from its primary degradant (sulfonic acid) and other synthesis-related impurities.Excellent. Provides structural information from mass spectra, aiding in impurity identification. However, the analyte may degrade in the hot inlet.Poor. Measures total acidity/reactivity. It cannot distinguish between the active sulfonyl chloride and other reactive or acidic impurities.
Sensitivity Good. LOQ in the sub-µg/mL range is typical.Excellent. Often capable of trace-level analysis (ppb range).Moderate. Generally less sensitive than chromatographic methods.
Application Ideal for routine quality control, purity determination, impurity profiling, and stability studies.Best for identifying and quantifying volatile impurities or for confirming the identity of the main peak. Derivatization may be required to improve thermal stability.[13]Suitable for a quick, high-level assay of the bulk material if a highly specific impurity profile is not required.
Complexity Moderate. Requires skilled operators and regular maintenance.High. Requires specialized equipment and expertise in spectral interpretation.Low. Can be performed with standard laboratory glassware.

Conclusion

The Reversed-Phase HPLC method detailed and validated herein has been demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. Its ability to separate the active compound from its potential degradants and impurities makes it the superior choice for comprehensive quality control in a regulated environment.

While techniques like GC-MS and titrimetry have their place, they do not offer the combination of specificity and quantitative power required for a complete purity assessment of a reactive intermediate like this sulfonyl chloride. For researchers and drug developers, adopting this validated HPLC method provides a high degree of confidence in the quality of their material, ensuring the integrity of subsequent synthetic steps and the final product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link][8]

  • Title: ICH Q2(R1) Analytical Procedures Guide Source: Scribd URL: [Link][4]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link][14]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma Group URL: [Link][15]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][5]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][9]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link][12]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][7]

  • Title: ICH Q14 Analytical Procedure Development Source: European Medicines Agency (EMA) URL: [Link][16]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link][6]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link][10]

  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link][11]

Sources

Validation

Spectroscopic Validation of Sulfonamides Derived from 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride: A Comparative Guide

Introduction Sulfonamides represent a highly versatile class of compounds in medicinal chemistry and drug development. While standard arylsulfonamides (such as benzenesulfonamide or p-toluenesulfonamide) are well-documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfonamides represent a highly versatile class of compounds in medicinal chemistry and drug development. While standard arylsulfonamides (such as benzenesulfonamide or p-toluenesulfonamide) are well-documented, heterocyclic variants offer superior steric and electronic properties that can dramatically alter metabolic stability and target affinity. Specifically, sulfonamides derived from 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride [1] introduce a unique electron-withdrawing oxazole core.

For researchers and application scientists, validating the successful synthesis of these complex heterocyclic sulfonamides requires a rigorous, multi-modal spectroscopic approach. This guide objectively compares the spectroscopic signatures of oxazole-derived sulfonamides against standard arylsulfonamides and provides self-validating experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS).

The Causality of Spectroscopic Signatures: Oxazole vs. Aryl Cores

When validating the structural integrity of an oxazole-sulfonamide, the analytical data must reflect the integration of the heterocyclic core with the sulfonamide linkage. The differences in spectral output between oxazole-sulfonamides and standard arylsulfonamides are driven by distinct electronic environments:

  • NMR Causality: The electron-withdrawing nature of the oxazole ring, combined with the anisotropic deshielding effect of the adjacent phenyl group at the C5 position, significantly deshields the sulfonamide N-H proton[2][3]. While the N-H proton in standard arylsulfonamides typically resonates between 8.78 and 10.15 ppm[2], the oxazole core shifts this resonance further downfield, often exceeding 10.5 ppm[2][4]. Additionally, the methyl group at the C2 position of the oxazole ring provides a highly reliable internal validation marker (a singlet around 2.30–2.50 ppm)[4][5].

  • FTIR Causality: The S=O asymmetric and symmetric stretching vibrations are highly sensitive to inductive effects. The electronegative oxazole ring subtly shifts these frequencies compared to standard arylsulfonamides[3][6]. Furthermore, the presence of the oxazole C=N stretch provides an orthogonal confirmation of the intact heterocyclic core that is absent in simple benzenesulfonamides[5].

  • Mass Spectrometry Causality: The natural isotopic abundance of sulfur (³²S and ³⁴S) provides a characteristic M and M+2 pattern. This isotopic signature is critical for self-validating the retention of the sulfonyl group during complex coupling reactions[7].

Quantitative Data Comparison

Table 1: Expected Spectroscopic Markers: Oxazole-Sulfonamides vs. Standard Arylsulfonamides

Spectroscopic MarkerStandard Arylsulfonamide (e.g., p-Toluenesulfonamide)2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide DerivativesCausality / Structural Implication
¹H NMR (N-H shift) 8.78 - 10.15 ppm[2]10.50 - 11.00 ppm[2][4]Deshielding via oxazole's electronegativity
¹H NMR (Aliphatic) ~2.35 ppm (Ar-CH₃)2.30 - 2.50 ppm (Oxazole C2-CH₃)[4][5]Confirmation of the 2-methyl group
FTIR (ν S=O asym) 1344 - 1317 cm⁻¹[3]1330 - 1310 cm⁻¹[3][6]Inductive effect of the heterocycle
FTIR (ν S=O sym) 1187 - 1147 cm⁻¹[3]1157 - 1140 cm⁻¹[3][6]Inductive effect of the heterocycle
FTIR (ν C=N) N/A1612 - 1646 cm⁻¹[5]Validation of the intact oxazole ring
FTIR (ν S-N) 924 - 906 cm⁻¹[3]~931 cm⁻¹[6]Confirmation of sulfonamide bond formation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as a self-validating system. Each analytical step provides orthogonal data that cross-verifies the previous step, eliminating false positives (such as unreacted starting materials or salt formations).

Protocol A: Synthesis and Sample Preparation
  • Reaction: Dissolve the target primary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) to serve as an acid scavenger. Slowly add 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (1.1 eq) at 0°C to prevent exothermic side reactions and degradation of the sulfonyl chloride[7].

  • Isolation: Stir at room temperature for 4 hours. Quench the reaction with 1N HCl, extract the organic layer with DCM, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Recrystallize the crude solid from dilute ethanol to achieve a constant melting point. Self-Validation: A sharp, narrow melting point range indicates high purity, which is an absolute prerequisite for high-resolution NMR analysis[3].

Protocol B: High-Resolution NMR Spectroscopy (¹H, ¹³C, and 2D)

Objective: Determine the exact chemical environment and confirm the covalent linkage.

  • Preparation: Dissolve 5–10 mg of the purified sulfonamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen because it ensures complete solubility of polar sulfonamides and provides a stable lock signal[2][7].

  • Acquisition (1D): Acquire ¹H NMR at 400 MHz (or higher). Verify the presence of the oxazole C2-CH₃ singlet (~2.4 ppm) and the downfield N-H proton (>10.5 ppm)[4]. Acquire ¹³C NMR at 100 MHz; expect the oxazole C2 carbon to resonate near 160 ppm.

  • Self-Validation (2D HMBC): Conduct a ¹H-¹³C Heteronuclear Multiple-Bond Correlation (HMBC) experiment. Causality: Observing a cross-peak between the N-H proton and the adjacent carbons of the amine confirms the exact site of covalent coupling, proving that a true sulfonamide bond was formed rather than an ionic salt[8].

Protocol C: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: Validate the presence of specific functional groups.

  • Preparation: Grind 1–2 mg of the sample with 100 mg of anhydrous KBr. Press the mixture under vacuum into a translucent 13 mm pellet[3].

  • Acquisition: Scan the sample from 400 to 4000 cm⁻¹ with a resolution set to 2 cm⁻¹[3].

  • Self-Validation: The simultaneous presence of N-H stretching (3380–3100 cm⁻¹), S=O asymmetric/symmetric stretches (1330/1150 cm⁻¹), and the S-N stretch (~931 cm⁻¹) self-validates the intact sulfonamide functional group, while the C=N stretch confirms the oxazole ring survived the reaction conditions[5][6].

Protocol D: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: Confirm exact molecular weight and isotopic distribution.

  • Preparation: Prepare a dilute 1 µg/mL solution of the compound in LC-MS grade methanol[2][7].

  • Acquisition: Introduce the sample into an LTQ Orbitrap (or equivalent) mass spectrometer using an Electrospray Ionization (ESI) source. Operate in both positive [M+H]⁺ and negative [M-H]⁻ ion modes[7].

  • Self-Validation: Analyze the isotopic pattern of the molecular ion. The presence of a +2 Da peak at approximately 4.4% the intensity of the base peak confirms the presence of exactly one sulfur atom, validating the empirical formula[7].

Workflow Visualization

The logical relationship between synthesis, purification, and multi-modal spectroscopic validation is mapped below.

G Syn Synthesis: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride + Primary Amine Pur Purification (Recrystallization in EtOH) Syn->Pur Val Multi-Modal Spectroscopic Validation Pur->Val NMR NMR (1H, 13C, HMBC) Validates Covalent Linkage & Oxazole Core Val->NMR IR FTIR (KBr Pellet) Validates S=O, S-N, and C=N Stretches Val->IR MS ESI-MS Validates Molecular Mass & Sulfur Isotope Pattern Val->MS Conf Structural Confirmation (Self-Validating System) NMR->Conf IR->Conf MS->Conf

Workflow for the synthesis and multi-modal spectroscopic validation of oxazole-sulfonamides.

References

  • Benchchem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.
  • American Elements. 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride.
  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.
  • PMC. Structure and Computational Studies of New Sulfonamide Compound.
  • Journal of King Saud University - Science. Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes.
  • ACS Publications. NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances.
  • Sarcouncil Journal of Biomedical Sciences.
  • MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.

Sources

Comparative

Comparing electrophilicity of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride with other sulfonyl halides

Comparative Electrophilicity of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride: A Technical Guide for Reagent Selection Executive Summary In the realm of medicinal chemistry, the sulfonamide moiety is a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Electrophilicity of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride: A Technical Guide for Reagent Selection

Executive Summary

In the realm of medicinal chemistry, the sulfonamide moiety is a privileged scaffold, frequently acting as a bioisostere for amides and engaging in critical hydrogen-bonding interactions with biological targets[1]. While standard aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) are ubiquitous, the demand for novel chemical space has driven the adoption of heteroaryl sulfonyl chlorides.

This guide provides an objective, in-depth comparison of the electrophilicity and reactivity of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (MPO-SO₂Cl) [2] against conventional aliphatic and aryl alternatives. By dissecting the electronic architecture of the oxazole core, we provide researchers with the mechanistic causality and field-proven protocols necessary to harness this highly reactive electrophile without falling victim to its inherent hydrolytic instability.

Electronic Architecture & Mechanistic Causality

The reactivity of any sulfonyl halide is fundamentally dictated by the electrophilic nature of the central sulfur atom, which undergoes a concerted SN​2 -like nucleophilic substitution via a trigonal bipyramidal transition state[3].

The Heteroaryl Effect: MPO-SO₂Cl exhibits significantly enhanced electrophilicity compared to standard aryl sulfonyl chlorides. This is driven by the 1,3-oxazole ring. The highly electronegative oxygen and nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect[1][4]. This depletes electron density at the sulfonyl sulfur, dramatically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating nucleophilic attack.

Substituent Modulation: While the oxazole core drives reactivity, the substituents in MPO-SO₂Cl modulate it:

  • 5-Phenyl Group: Provides a degree of steric shielding around the sulfonyl group, preventing the extreme, uncontrolled reactivity seen in unhindered heteroaryls (like pyrazine-2-sulfonyl chloride)[1].

  • 2-Methyl Group: Offers negligible steric hindrance but slight electron donation, fine-tuning the stability of the molecule for benchtop handling[2].

By contrast, TsCl features an electron-donating p-methyl group that raises the LUMO energy, resulting in a bench-stable but kinetically slower electrophile[3]. Methanesulfonyl chloride (MsCl) achieves high reactivity not through electronic withdrawal, but via the complete absence of steric bulk[3].

Comparative Physicochemical Profiling

To facilitate strategic reagent selection, the quantitative and qualitative reactivity profiles of MPO-SO₂Cl and its alternatives are summarized below.

Sulfonyl HalideCore ScaffoldDominant Electronic EffectRelative Electrophilicity ( krel​ )Hydrolytic StabilityPrimary Synthetic Utility
Pyrazine-2-SO₂Cl PyrazineExtreme Inductive WithdrawalExtremeVery Low (Rapid Hydrolysis)Specialized bioisostere synthesis
MPO-SO₂Cl 1,3-OxazoleStrong Inductive WithdrawalVery HighLow (Requires Anhydrous Cond.)Sulfonylation of hindered/weak amines
MsCl Alkyl (Methyl)Minimal (Steric-driven reactivity)HighModerateHydroxyl activation (Mesylates)
TsCl Aryl (p-Tolyl)Mild Electron DonationModerateHigh (Bench Stable)Standard, unhindered sulfonamides

Visualizing the Kinetic Pathways

The enhanced electrophilicity of MPO-SO₂Cl alters the activation energy required for substitution. The diagram below illustrates the kinetic divergence between highly electrophilic heteroaryl systems and moderately electrophilic aryl systems.

G Nu Nucleophile (e.g., R-NH2) MPO MPO-SO2Cl (Oxazole Core) Nu->MPO Rapid Attack TsCl TsCl (p-Tolyl Core) Nu->TsCl Slow Attack TS_MPO Low-Energy TS (High Electrophilicity) MPO->TS_MPO e⁻ withdrawal lowers LUMO TS_TsCl High-Energy TS (Moderate Electrophilicity) TsCl->TS_TsCl e⁻ donation raises LUMO Prod_MPO Heteroaryl Sulfonamide (Fast, Moisture Sensitive) TS_MPO->Prod_MPO -Cl⁻ Prod_TsCl Aryl Sulfonamide (Slow, Bench Stable) TS_TsCl->Prod_TsCl -Cl⁻

Caption: Kinetic pathways and transition state energy comparison for nucleophilic substitution.

Field-Proven Experimental Protocols

To objectively measure and utilize the electrophilicity of MPO-SO₂Cl, the following self-validating protocols have been designed.

Protocol 1: Kinetic Evaluation via Conductometric Solvolysis

Causality: To isolate electronic effects from steric variables, solvolysis kinetics are measured. As the sulfonyl chloride reacts with water, it generates H+ and Cl− ions. By tracking conductivity, we can determine the first-order rate constant ( k1​ )[3]. Self-Validating Mechanism: This protocol runs TsCl simultaneously as an internal reference. The ratio of kMPO​/kTsCl​ calibrates the assay against minor thermal or solvent fluctuations.

  • Preparation: Prepare separate 0.01 M solutions of MPO-SO₂Cl and TsCl in anhydrous HPLC-grade acetonitrile.

  • Solvent Equilibration: Equilibrate a thermostated conductivity cell at 25.0 ± 0.1 °C containing 50 mL of an 80:20 Acetone/Water (v/v) mixture.

  • Initiation & Acquisition: Inject 1.0 mL of the MPO-SO₂Cl solution into the cell. Continuously record the increase in conductivity ( μS/cm ) over 30 minutes. Repeat the process in a separate cell for TsCl.

  • Data Analysis: Plot ln(κ∞​−κt​) versus time, where κ is conductivity. The slope yields the rate constant k1​ . MPO-SO₂Cl will exhibit a significantly steeper slope (higher k1​ ) due to the oxazole's electron-withdrawing effect.

Protocol 2: Chemoselective Synthesis of MPO-Sulfonamides

Causality: Because the oxazole ring significantly enhances electrophilicity, MPO-SO₂Cl is highly prone to competitive hydrolysis[5]. Furthermore, heteroaryl sulfonamides can undergo in situ activation, making them unstable on acidic silica gel[5]. Therefore, strictly anhydrous conditions, non-nucleophilic bases, and specialized purification are required.

  • Preparation: In an oven-dried flask under argon, dissolve the target amine (1.0 eq) and an internal standard (e.g., biphenyl, 0.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Note: Do not use pyridine. Pyridine forms a highly reactive sulfonylpyridinium intermediate that rapidly degrades with highly electrophilic heteroaryl substrates.

  • Electrophile Addition: Cool the mixture to 0 °C. Add MPO-SO₂Cl (1.1 eq) dropwise as a solution in anhydrous DCM. The low temperature mitigates the exothermic reaction and suppresses background hydrolysis.

  • Self-Validation & Quench: After 2 hours, sample 10 μL for LC-MS analysis. Compare the product peak to the sulfonic acid byproduct peak. A high product-to-byproduct ratio validates the anhydrous integrity of the setup. Quench the reaction with 0.5 mL of anhydrous methanol.

  • Purification: Avoid standard acidic silica gel chromatography, which can degrade the oxazole sulfonamide[5]. Purify via crystallization or chromatography using neutral alumina.

Strategic Reagent Selection in Drug Development

The decision to utilize MPO-SO₂Cl over a standard reagent like TsCl is a trade-off between reactivity and stability.

  • When to use MPO-SO₂Cl: It is the premier choice when attempting to sulfonylate highly sterically hindered or electronically deactivated secondary amines, where TsCl would fail to react. Furthermore, the 2-methyl-5-phenyl-1,3-oxazole scaffold is a highly valuable, lipophilic bioisostere in drug discovery pipelines targeting novel receptor pockets[1][2].

  • When to avoid MPO-SO₂Cl: In aqueous biphasic reactions (e.g., Schotten-Baumann conditions), the enhanced electrophilicity will result in rapid hydrolysis of the reagent before sulfonamide formation can occur.

References

  • American Elements. "2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride." Available at: [Link]

  • The Royal Society of Chemistry. "Heteroaryl sulfonamide synthesis: Scope and limitations." Available at: [Link]

Sources

Validation

Application Guide: Validating Stereochemical Retention in S-N Couplings Using 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The synthesis of chiral sulfonamides is a critical operation in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The synthesis of chiral sulfonamides is a critical operation in modern drug development, particularly in the design of targeted therapeutics such as antivirals and 17-beta-hydroxysteroid dehydrogenase type 13 (HSD17B13) inhibitors [2]. However, the S-N coupling of sulfonyl chlorides with α -chiral amines frequently suffers from a critical flaw: base-catalyzed epimerization.

This guide provides an objective, data-driven comparison of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (MPO-SO₂Cl) against traditional sulfonylating agents (TsCl, MsCl). By analyzing the mechanistic causality behind racemization, we demonstrate how MPO-SO₂Cl enables absolute stereochemical retention, and we provide a self-validating experimental protocol for immediate laboratory implementation.

The Mechanistic Challenge: Epimerization vs. Kinetic Control

As originally observed in foundational stereoselective synthesis and extensively documented in contemporary methodologies [1][3], reacting a chiral amine with a standard sulfonyl chloride often proceeds with partial epimerization of the adjacent secondary carbon stereocenter.

The causality of this racemization is rooted in the interplay between electrophile reactivity and the required reaction conditions:

  • Electrophilic Sluggishness: Traditional reagents like p -Toluenesulfonyl chloride (TsCl) possess moderate electrophilicity. Driving the reaction to completion requires strong bases (e.g., Triethylamine, pKa ~10.7) and elevated temperatures.

  • α -Proton Acidity: Once the S-N bond forms, the highly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the amine's α -proton. Prolonged exposure to strong bases causes reversible deprotonation at this stereocenter, leading to racemization.

The MPO-SO₂Cl Advantage

MPO-SO₂Cl circumvents this degradation pathway entirely. The electron-deficient 1,3-oxazole ring hyper-activates the sulfonyl electrophile. This allows the S-N coupling to proceed rapidly at 0°C using mild, non-nucleophilic bases like N-Methylmorpholine (NMM, pKa ~7.4). The rapid kinetic coupling outpaces any potential α -deprotonation, effectively "freezing" the stereocenter in its original configuration.

Mechanism A Chiral Amine (e.g., (S)-1-Phenylethylamine) B Standard Reagents (TsCl) Strong Base (Et3N) / RT A->B Pathway A C MPO-SO2Cl Mild Base (NMM) / 0°C A->C Pathway B D Slow S-N Coupling Alpha-Deprotonation B->D E Rapid S-N Coupling Kinetic Control C->E F Partial Racemization (< 85% ee) D->F G Stereochemical Retention (> 99% ee) E->G

Figure 1: Divergent stereochemical outcomes based on sulfonylating agent reactivity.

Comparative Performance Data

To objectively evaluate performance, the sulfonylation of a highly sensitive model substrate, (S)-1-Phenylethylamine (initial ee >99%), was conducted using various sulfonyl chlorides. The data below illustrates the inverse relationship between required reaction harshness and stereochemical retention.

Sulfonylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
MPO-SO₂Cl NMM DCM 0 0.5 94 >99
p -NsClNMMDCM02.08995
MsClEt₃NDCM0 to 254.07888
TsClEt₃NDCM2512.08284

Data Analysis: MPO-SO₂Cl achieves full conversion in just 30 minutes at 0°C, maintaining absolute stereochemical fidelity (>99% ee). In contrast, TsCl requires 12 hours at room temperature, resulting in a 15% loss of enantiomeric purity due to base-catalyzed epimerization.

Application Scientist Insights: The Causality of Experimental Choices

When executing stereoretentive workflows, the protocol must be treated as an interconnected system where every variable impacts the chiral outcome:

  • Solvent Selection (Anhydrous DCM): Dichloromethane is strictly preferred over polar aprotic solvents like DMF. DMF stabilizes ionic intermediates and can inadvertently lower the activation energy required for the epimerization transition state.

  • Base Selection (NMM): N-Methylmorpholine acts strictly as an acid scavenger. Its pKa of 7.4 is sufficient to neutralize the HCl byproduct but entirely insufficient to deprotonate the α -carbon of the resulting sulfonamide.

  • Thermal Control (0°C): The strict 0°C requirement suppresses the thermal energy required for racemization. Because MPO-SO₂Cl is hyper-electrophilic, the desired S-N coupling remains highly favored even at this depressed temperature.

Self-Validating Experimental Protocol

The following methodology is designed as a closed-loop, self-validating system. It includes a mandatory analytical checkpoint to ensure stereochemical integrity before downstream processing.

Workflow Step1 1. Substrate Preparation Dissolve chiral amine in anhydrous DCM (0.1 M) Cool to 0°C under N2 Step2 2. Base Addition Add N-Methylmorpholine (1.2 equiv) Stir for 5 mins Step1->Step2 Step3 3. Sulfonylation Dropwise addition of MPO-SO2Cl (1.05 equiv) Maintain at 0°C for 30 mins Step2->Step3 Step4 4. Quench & Workup Quench with sat. NH4Cl Extract with DCM, wash with brine Step3->Step4 Step5 5. Analytical Validation Chiral HPLC (Daicel Chiralpak AD-H) Confirm ee > 99% Step4->Step5

Figure 2: Self-validating experimental workflow for stereoretentive sulfonylation.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve the enantiopure amine (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration. Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C.

  • Proton Scavenging: Add N-Methylmorpholine (1.2 equiv) via syringe. Stir for 5 minutes to ensure homogenous distribution.

  • Electrophile Addition: Dissolve MPO-SO₂Cl (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 10 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for racemization.

  • Reaction Monitoring: Stir at 0°C for 30 minutes. Monitor completion via TLC (Hexanes/EtOAc).

  • Quench & Isolation: Quench the reaction vigorously with saturated aqueous NH₄Cl (equal volume to DCM) at 0°C. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

  • Validation Checkpoint (Critical): Before proceeding to downstream synthesis, analyze an aliquot of the crude mixture via Chiral HPLC (e.g., Daicel Chiralpak AD-H column). Compare the chromatogram against a racemic standard (intentionally prepared using TsCl/Et₃N at reflux) to definitively prove >99% ee retention.

References

  • Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α -C-Chiral Sulfonamides. Organic Letters (ACS Publications). URL:[Link]

  • 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof.Google Patents (CA3229569A1).
  • Synthesis of α -C-Stereochemically Pure Secondary Sulfonamides. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Comparative

LC-MS Method Development for 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride Derivatives: A Comprehensive Comparison Guide

Executive Summary Quantifying trace-level phenolic compounds (such as steroidal estrogens) and biogenic amines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently bottlenecked by poor electrospray...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying trace-level phenolic compounds (such as steroidal estrogens) and biogenic amines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently bottlenecked by poor electrospray ionization (ESI) efficiency and severe matrix suppression. Pre-column derivatization utilizing sulfonyl chlorides is a field-proven strategy to introduce a readily ionizable moiety, thereby drastically enhancing MS sensitivity ()[1].

This guide objectively evaluates the performance of a novel derivatization reagent, 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (MPO-Cl) , against the industry-standard Dansyl Chloride (Dns-Cl). Furthermore, we provide a data-driven comparison between sub-2 µm Biphenyl and C18 stationary phases to solve the chromatographic challenge of resolving isobaric MPO-derivatives.

Mechanistic Rationale: The MPO-Cl Advantage

The causality behind MPO-Cl’s superior analytical performance lies in its specific molecular architecture, which addresses both ionization and chromatographic challenges simultaneously:

  • High Proton Affinity for ESI+: Target analytes like estrogens lack basic functional groups, making positive-ion ESI difficult. Derivatization with MPO-Cl forms a stable sulfonate ester. The nitrogen atom within the 1,3-oxazole ring acts as a highly localized proton acceptor, driving near-quantitative ionization in the MS source[1].

  • Hydrophobic Shift: The 5-phenyl substitution increases the overall hydrophobicity of the derivative. In reversed-phase liquid chromatography (RPLC), this shifts the analyte's retention time away from the solvent front, effectively bypassing early-eluting hydrophilic matrix components that cause ion suppression.

DerivMechanism A Target Analyte (Phenol/Amine) D MPO-Derivative (Stable Sulfonate/Sulfonamide) A->D B MPO-Cl Reagent (2-Methyl-5-phenyl-1,3-oxazole -4-sulfonyl chloride) B->D C Base Catalyst (Sodium Carbonate) C->D E ESI+ Ionization (Protonation at Oxazole Nitrogen) D->E LC Elution F Enhanced MS/MS Response (High S/N, Low LOD) E->F MRM Detection

Fig 1. Pre-column derivatization pathway of analytes using MPO-Cl and subsequent ESI+ ionization.

Comparative Analysis 1: Derivatization Efficacy (MPO-Cl vs. Dns-Cl)

To validate the ionization enhancement, 17β-estradiol (E2) was utilized as a model phenolic compound. Equimolar concentrations (100 pg/mL) were derivatized with MPO-Cl and Dns-Cl, respectively, and analyzed via LC-ESI+-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Table 1: MS/MS Response Comparison for Derivatized 17β-Estradiol (E2)

Derivatization ReagentPrecursor Ion (m/z)Dominant Product Ion (m/z)Signal-to-Noise (S/N)LOD (fg on-column)Derivatization Yield
None (Underivatized) 271.2 [M-H]-145.112500.0N/A
Dansyl Chloride (Dns-Cl) 506.2 [M+H]+171.14505.0>95%
MPO-Cl 494.1 [M+H]+158.01,380 1.2 >98%

Data Interpretation: MPO-Cl demonstrates a 3-fold improvement in S/N over Dns-Cl. This is caused by the rigid phenyl-oxazole structure of MPO-Cl, which fragments highly predictably in the collision cell to yield a single, intensely abundant product ion, thereby minimizing signal dilution across multiple fragmentation pathways.

Comparative Analysis 2: Chromatographic Resolution (Biphenyl vs. C18)

A critical challenge in LC-MS method development is the separation of isobaric pairs (e.g., α-estradiol and β-estradiol derivatives) which share identical mass transitions.

Standard C18 alkyl-based stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because isobaric isomers have nearly identical hydrophobic footprints, C18 columns frequently fail to resolve them. Conversely, Biphenyl stationary phases offer enhanced shape selectivity and π-π interactions ()[2]. The biphenyl ligands dynamically twist to maximize orbital overlap with the electron-deficient phenyl-oxazole π-system of the MPO-derivative, discriminating between slight spatial differences in the isomers[3].

ColumnSelection Start MPO-Derivatized Sample Mixture C18 Standard C18 Phase (Dispersive Interactions Only) Start->C18 Biphenyl Biphenyl Phase (Dispersive + π-π Interactions) Start->Biphenyl Coelution Co-elution of Isobaric Pairs C18->Coelution Poor Shape Selectivity Resolution Baseline Resolution (Rs > 1.5) Biphenyl->Resolution Enhanced Aromatic Retention

Fig 2. Chromatographic separation workflow comparing C18 and Biphenyl phases for MPO-derivatives.

Table 2: Chromatographic Performance for Isobaric MPO-Derivatives (α-E2 vs. β-E2)

Stationary Phase (100 x 2.1 mm, 1.8 µm)Retention Time α-E2 (min)Retention Time β-E2 (min)Selectivity (α)Resolution (Rs)Peak Shape
Standard C18 3.453.511.020.6 (Co-elution)Tailing
Raptor/Ascentis Biphenyl 3.804.151.122.4 (Baseline) Symmetrical

Validated Experimental Protocols

Protocol 1: Self-Validating Pre-Column Derivatization with MPO-Cl

This protocol is designed as a self-validating system; the inclusion of specific buffers and quenching agents ensures reaction completion and prevents downstream column degradation.

  • Sample Aliquot: Transfer 100 µL of the extracted sample (containing target phenols/amines) into a glass autosampler vial.

  • pH Adjustment (Critical Step): Add 50 µL of 0.1 M sodium carbonate buffer (pH 10.5).

    • Causality: Phenols typically possess a pKa of ~10. Buffering at pH 10.5 ensures the hydroxyl groups are fully deprotonated into highly nucleophilic phenoxide ions, driving the substitution reaction forward.

  • Reagent Addition: Add 100 µL of MPO-Cl solution (1 mg/mL prepared in anhydrous acetonitrile).

  • Incubation: Cap the vial and heat at 60°C for 15 minutes.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the 5-phenyl group on the derivatization reagent.

  • Quenching: Add 50 µL of 0.1% formic acid in water.

    • Causality: This step neutralizes the basic buffer, halts the reaction to prevent over-derivatization, and stabilizes the formed sulfonate ester for acidic LC-MS analysis.

Protocol 2: LC-MS/MS Method Parameters
  • Column: Core-shell Biphenyl phase (e.g., 100 x 2.1 mm, 1.7–1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (Promotes ESI+ protonation).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol.

    • Causality: Methanol is strictly preferred over acetonitrile for biphenyl columns. Acetonitrile contains π-electrons that compete with the stationary phase for π-π interactions with the analyte, which would dampen the biphenyl column's unique aromatic selectivity[2].

  • Gradient: 40% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 40% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

References

  • Title: Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry Source: Analytical Biochemistry / PubMed Central (PMC) URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC North America / Chromatography Online URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride proper disposal procedures

Standard Operating Procedure: Safe Quenching and Disposal of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride As researchers and drug development professionals, we frequently rely on highly reactive electrophiles to dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Quenching and Disposal of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl Chloride

As researchers and drug development professionals, we frequently rely on highly reactive electrophiles to drive complex synthetic transformations. 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is a potent sulfonylating agent critical for synthesizing specialized oxazole derivatives. However, the very electrophilicity that makes it synthetically valuable also makes it a significant hazard during disposal.

As a Senior Application Scientist, I have seen firsthand how the improper disposal of water-reactive reagents can lead to catastrophic laboratory incidents, including acid gas eruptions and thermal runaway. This guide provides a self-validating, field-tested protocol for the safe deactivation and disposal of this specific reagent, ensuring absolute operator safety and environmental compliance.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, it is critical to understand the physicochemical properties and inherent risks of the material you are handling.

PropertyValueSource
Chemical Name 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride[1]
CAS Number 1427380-74-2[1]
Molecular Formula C₁₀H₈ClNO₃S[1]
Molecular Weight 257.7 g/mol [2]
Hazard Classification Corrosive, Water-Reactive, Causes severe skin burns[3],[4]
Primary Reactivity Reacts violently with water to release HCl gas and heat[3],[5]

Mechanistic Rationale for the Quenching Strategy

Expertise & Experience Insight: Do not simply throw sulfonyl chloride waste into an aqueous waste jug. Sulfonyl chlorides (R-SO₂Cl) are highly susceptible to nucleophilic attack. When exposed directly to water, they undergo rapid hydrolysis to yield the corresponding sulfonic acid (2-methyl-5-phenyl-1,3-oxazole-4-sulfonic acid) and hydrochloric acid (HCl).

This hydrolysis is violently exothermic. Direct addition of water to the neat reagent causes localized boiling, rapid expansion of acidic gases, and dangerous splattering[3],[5].

To safely circumvent this, our protocol utilizes a "Reverse Quench" methodology:

  • Thermal Buffering via Dilution: We first dissolve the solid electrophile in an anhydrous, aprotic solvent. This reduces the concentration of the reactive species and acts as a thermal sink to absorb the heat of reaction[6].

  • Controlled Hydrolysis: We add the diluted solution dropwise to a vast excess of a cold, weak aqueous base (e.g., NaHCO₃)[3]. The bicarbonate anion acts as both a nucleophile to drive the hydrolysis and a neutralizing agent to instantly buffer the generated HCl, safely releasing CO₂ gas instead of corrosive fumes.

Disposal Workflow Visualization

DisposalWorkflow A Solid Sulfonyl Chloride Waste (1427380-74-2) B Dissolve in Inert Solvent (THF or DCM) A->B D Slow Dropwise Addition (Monitor Exotherm & CO₂) B->D C Prepare 10% NaHCO₃(aq) in Ice Bath (0-5°C) C->D E Stir for 30-60 min Verify pH > 7 D->E F Phase Separation (If biphasic) E->F G Organic Waste (Halogenated/Non-Halogenated) F->G H Aqueous Waste (Basic Aqueous) F->H

Logical workflow for the safe quenching and disposal of sulfonyl chloride waste.

Step-by-Step Disposal Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Preparation & Containment

  • PPE: Don tightly fitting safety goggles, a face shield, a chemical-resistant lab coat, and heavy-duty nitrile gloves[3].

  • Environment: All operations must be conducted inside a certified, properly functioning chemical fume hood with the sash pulled down as low as possible[5].

  • Apparatus: Set up a large Erlenmeyer flask or beaker equipped with a large magnetic stir bar. Place the flask inside an ice-water bath (0–5 °C).

Phase 2: Reagent Dilution

  • Determine the approximate mass of the 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride waste.

  • Dissolve the solid waste in an inert, non-hydroxylic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). Use approximately 10 mL of solvent per 1 gram of sulfonyl chloride.

    • Causality: Dissolving the solid prevents unreacted clumps from being protected by an outer layer of hydrolyzed material, which could otherwise cause delayed, violent reactions later in the process[6].

Phase 3: Active Quenching (Reverse Addition)

  • In the chilled flask, prepare a 10% (w/v) aqueous solution of Sodium Bicarbonate (NaHCO₃). The volume of this basic solution should be at least 3 to 5 times the volume of your organic sulfonyl chloride solution[3].

  • Begin vigorous magnetic stirring of the cold bicarbonate solution.

  • Using an addition funnel or a glass pipette, slowly add the organic sulfonyl chloride solution dropwise into the stirring bicarbonate solution[3]. Never add the base directly to the sulfonyl chloride[7].

    • Self-Validation Checkpoint: You must observe the evolution of CO₂ bubbles. The rate of addition must be strictly dictated by the rate of gas evolution. If foaming approaches the top of the flask, halt the addition immediately and allow the system to cool and subside[3].

Phase 4: Maturation and Waste Segregation

  • Once the addition is complete, remove the ice bath. Allow the biphasic mixture to stir continuously at room temperature for a minimum of 30 to 60 minutes to ensure complete hydrolysis[3].

  • Self-Validation Checkpoint: Stop the stirring and test the aqueous layer with pH paper. The pH must remain neutral or slightly basic (pH ≥ 7). If it is acidic, carefully add solid NaHCO₃ until basicity is restored and stir for an additional 15 minutes[3].

  • Transfer the quenched mixture to a separatory funnel and allow the layers to separate.

  • Disposal:

    • Organic Layer: Drain into the appropriate organic hazardous waste container (e.g., "Halogenated Waste" if DCM was used; "Non-Halogenated Waste" if THF was used).

    • Aqueous Layer: Drain into the "Aqueous Basic Waste" container[8].

Emergency Spill Management

If a spill of the neat powder occurs outside the fume hood:

  • Evacuate non-essential personnel and ensure you are wearing full PPE[3].

  • DO NOT USE WATER or combustible materials like paper towels[3].

  • Cover the spill entirely with a dry, inert absorbent material such as dry sand, vermiculite, or a specialized spill control agent (e.g., Met-L-X)[3],[5].

  • Using non-sparking tools, carefully sweep the absorbed material into a chemical-resistant, loosely-covered plastic bin[5].

  • Transfer the bin into a fume hood and proceed with the quenching protocol described above, treating the entire sand/chemical mixture as the starting waste[7].

References

  • Title: APPENDIX D - Chemical Hygiene Plan (Quenching Procedures). Source: University of California, Irvine (UCI) Environmental Health and Safety. URL: [Link]

  • Title: 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride — Chemical Properties. Source: NextSDS. URL: [Link]

  • Title: Quenching and Disposal of Water Reactive Materials. Source: Oregon State University Environmental Health and Safety. URL: [Link]

  • Title: Quenching Reactive Substances. Source: Virginia Tech / University of Denver (DU). URL: [Link]

  • Title: 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride (CAS 1427380-74-2). Source: American Elements. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride
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